molecular formula C9H17NO B13795157 Cyclohexanecarboxamide, 3,4-dimethyl-

Cyclohexanecarboxamide, 3,4-dimethyl-

Número de catálogo: B13795157
Peso molecular: 155.24 g/mol
Clave InChI: FXZROTIJYBRGMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexanecarboxamide, 3,4-dimethyl- is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanecarboxamide, 3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxamide, 3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H17NO

Peso molecular

155.24 g/mol

Nombre IUPAC

3,4-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11)

Clave InChI

FXZROTIJYBRGMJ-UHFFFAOYSA-N

SMILES canónico

CC1CCC(CC1C)C(=O)N

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Applications of 3,4-Dimethylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexanecarboxamide, 3,4-dimethyl- (CAS: 681448-29-3) is a highly versatile synthetic carboxamide derivative that serves as a critical nonpeptidic framework in modern medicinal chemistry and consumer product formulation[1]. Characterized by a saturated six-membered carbon ring substituted with two methyl groups and a primary carboxamide moiety, this compound is a foundational building block. Its unique structural topology—specifically the stereochemical configuration of the methyl groups—dictates its lipophilicity, metabolic stability, and receptor-binding affinity.

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and the primary pharmacological applications of the 3,4-dimethylcyclohexanecarboxamide (3,4-DMCHCA) scaffold, ranging from TRPM8-mediated sensory cooling to Cathepsin K inhibition and Nrf2-ARE pathway modulation[2][3][4].

Chemical Structure and Physicochemical Properties

The core pharmacophore of 3,4-DMCHCA consists of a cyclohexane ring that provides a rigid, hydrophobic scaffold. The primary carboxamide group (-CONH₂) acts as both a hydrogen bond donor and acceptor, enabling highly specific interactions with target protein active sites. The addition of methyl groups at the C3 and C4 positions introduces significant steric bulk. This substitution pattern is highly strategic: it increases the compound's partition coefficient (LogP), enhancing its ability to cross lipid bilayers, while simultaneously blocking metabolic oxidation sites on the cyclohexyl ring, thereby improving pharmacokinetic half-life[3].

Quantitative Physicochemical Data

Note: Data is synthesized from standardized profiling of substituted cyclohexanecarboxamide derivatives.[5][6]

PropertyValue / Description
Chemical Name Cyclohexanecarboxamide, 3,4-dimethyl-
CAS Registry Number 681448-29-3
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Appearance White amorphous powder or crystalline solid
Melting Point ~ 140–160 °C (Diastereomer dependent)
Solubility Soluble in Dichloromethane, DMF, Ethanol; Poorly soluble in water
Hydrogen Bond Donors 1 (Primary Amide)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)

Synthesis and Manufacturing Protocols

The synthesis of 3,4-DMCHCA relies on a highly efficient nucleophilic acyl substitution pathway. To ensure a self-validating system, the protocol is designed so that the successful completion of each step can be visually and analytically confirmed before proceeding[5][7].

Experimental Protocol: Amidation of 3,4-Dimethylcyclohexanecarboxylic Acid

Causality & Rationale: Carboxylic acids inherently possess a poor leaving group (-OH), making direct amidation energetically unfavorable. By first converting the acid into an acyl chloride, we create a highly electrophilic carbonyl carbon. This allows the subsequent nucleophilic attack by ammonia to proceed rapidly and quantitatively at low temperatures, preventing the thermal degradation of the stereocenters[5][7].

Step-by-Step Methodology:

  • Electrophilic Activation:

    • Suspend 1.0 equivalent of 3,4-dimethylcyclohexanecarboxylic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, significantly accelerating the reaction.

    • Dropwise add 1.5 equivalents of Thionyl Chloride (SOCl₂) or Oxalyl Chloride at 0 °C. Stir for 2 hours at room temperature until gas evolution (SO₂ and HCl) ceases.

  • Nucleophilic Acyl Substitution (Amidation):

    • Concentrate the resulting acid chloride intermediate under reduced pressure to remove excess SOCl₂. Redissolve in anhydrous DCM.

    • Slowly add the acid chloride solution dropwise to a vigorously stirred, ice-cold (0 °C) solution of aqueous ammonium hydroxide (NH₄OH, 28%). Causality: The reaction is highly exothermic; strict temperature control prevents the hydrolysis of the acid chloride back to the starting material.

  • Work-up and Purification:

    • Separate the organic layer. Wash sequentially with 1M HCl (to neutralize unreacted ammonia), saturated NaHCO₃ (to remove residual acidic byproducts), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 3,4-dimethylcyclohexanecarboxamide[5].

SynthesisWorkflow A 3,4-Dimethylcyclohexanecarboxylic Acid (Starting Material) B Activation (SOCl2 / DMF) A->B C Acid Chloride Intermediate B->C D Amidation (Aqueous NH4OH, 0°C) C->D E Crude 3,4-DMCHCA D->E F Work-up & Recrystallization E->F G Pure 3,4-DMCHCA F->G

Figure 1: Step-by-step synthesis workflow of 3,4-dimethylcyclohexanecarboxamide.

Analytical Characterization (Protocol Validation)

To validate the synthesis, perform Fourier-transform infrared spectroscopy (FT-IR) and Proton Nuclear Magnetic Resonance (¹H-NMR). Successful amidation is confirmed by the appearance of strong FT-IR absorption bands at ~3200-3400 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O amide I band), alongside the disappearance of the broad carboxylic acid O-H stretch[6][7].

Pharmacological Applications & Mechanisms of Action

The substituted cyclohexanecarboxamide motif is a privileged structure in pharmacology, demonstrating high target specificity depending on its exact stereochemistry and substitution pattern.

TRPM8 Receptor Activation (Sensates)

Cyclohexanecarboxamide derivatives are extensively patented and utilized as cooling agents (sensates) in consumer products and topical analgesics[2]. Acting as synthetic analogs to menthol, these compounds bind to the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The 3,4-dimethyl substitution provides the exact steric bulk required to lock the molecule into the hydrophobic binding pocket of TRPM8, triggering calcium ion influx and generating a robust cooling sensation without the volatility or distinct odor of natural menthol[2].

Nonpeptidic Cathepsin K Inhibition

In the treatment of osteoporosis and osteoclast-mediated bone turnover, β-substituted cyclohexanecarboxamides have been developed as potent, nonpeptidic inhibitors of Cathepsin K[3]. Traditional peptidic inhibitors suffer from poor oral bioavailability and rapid degradation. By utilizing the 3,4-dimethylcyclohexane ring as a nonpeptidic framework, researchers have achieved sub-nanomolar potency. The methyl groups strategically block cytochrome P450-mediated metabolism on the cyclohexyl ring, resulting in excellent pharmacokinetic properties (e.g., high oral bioavailability and extended half-life)[3].

Neuroprotection via the Nrf2-ARE Pathway

Recent advancements have identified novel cyclohexanecarboxamide derivatives as potent anticonvulsant and neuroprotective agents[4]. These compounds exert their therapeutic effects by modulating oxidative stress markers and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By disrupting the Keap1-Nrf2 complex in the cytosol, the carboxamide derivative facilitates the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes[4].

Nrf2Pathway Ligand Cyclohexanecarboxamide Derivative (e.g., 3,4-DMCHCA) Complex Keap1-Nrf2 Complex (Cytosol) Ligand->Complex Interacts with Dissociation Complex Dissociation & Keap1 Inhibition Complex->Dissociation Oxidative stress / Modulator Translocation Nrf2 Translocation (to Nucleus) Dissociation->Translocation Releases Nrf2 ARE Binding to ARE (Antioxidant Response Element) Translocation->ARE Nuclear entry Transcription Gene Transcription (HO-1, NQO1) ARE->Transcription Promotes Effect Neuroprotection & Anticonvulsant Effect Transcription->Effect Cellular defense

Figure 2: Modulation of the Nrf2-ARE signaling pathway by cyclohexanecarboxamide derivatives.

Conclusion

Cyclohexanecarboxamide, 3,4-dimethyl- represents a highly tunable, metabolically stable pharmacophore. Through precise control of its synthesis via nucleophilic acyl substitution, researchers can leverage this nonpeptidic framework to design next-generation therapeutics. Whether acting as a TRPM8 agonist for sensory applications, a Cathepsin K inhibitor for bone degenerative diseases, or an Nrf2-ARE pathway activator for neuroprotection, the 3,4-DMCHCA scaffold remains a cornerstone of modern molecular design.

References

  • NextSDS. "Cyclohexanecarboxamide, 3,4-dimethyl- (9CI) — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • MDPI. "Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives." Molecules. URL:[Link]

  • Google Patents. "WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products." WIPO (PCT).
  • Journal of Medicinal Chemistry. "β-Substituted Cyclohexanecarboxamide: A Nonpeptidic Framework for the Design of Potent Inhibitors of Cathepsin K." ACS Publications. URL:[Link]

  • Bioorganic Chemistry. "Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway." PubMed (NIH). URL:[Link]

Sources

Comprehensive Technical Guide on CAS 681448-29-3 (3,4-Dimethylcyclohexanecarboxamide): Molecular Weight, Solubility Profiling, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Structural Causality

In the landscape of fragment-based drug discovery (FBDD) and organic synthesis, aliphatic amides serve as critical building blocks due to their balanced physicochemical properties. CAS 681448-29-3 , chemically identified as 3,4-dimethylcyclohexanecarboxamide 1, represents a highly specific structural derivation of the parent cyclohexanecarboxamide scaffold.

As a Senior Application Scientist, it is crucial to understand the causality behind this molecule's behavior rather than just observing its traits. The parent compound, cyclohexanecarboxamide, possesses moderate water solubility driven by the dominant hydrogen-bonding capacity of the primary amide group. However, the introduction of two methyl groups at the 3 and 4 positions fundamentally shifts the thermodynamic balance of the molecule. This di-methylation increases the hydrophobic surface area, which disrupts water lattice formation. Consequently, the molecule is driven out of the aqueous phase, significantly lowering its aqueous solubility while exponentially enhancing its affinity for lipidic environments and aprotic organic solvents.

ApplicationPipeline Base Cyclohexanecarboxamide (Base Scaffold) Sub 3,4-Dimethyl Substitution (CAS 681448-29-3) Base->Sub Alkylation Lipid Increased Lipophilicity (Higher LogP) Sub->Lipid Physicochemical Shift FBDD Fragment-Based Drug Discovery (Intermediate Synthesis) Sub->FBDD Building Block Receptor Receptor Ligand Development (e.g., TRPM8 / 5-HT1A analogs) Lipid->Receptor Enhanced Permeability FBDD->Receptor Target Binding

Structural derivation and application pipeline of 3,4-dimethylcyclohexanecarboxamide.

Physicochemical Properties & Molecular Weight Analysis

Understanding the exact molecular weight and atomic composition of CAS 681448-29-3 is non-negotiable for precise mass spectrometry (LC-MS) calibration and stoichiometric calculations during synthesis.

The molecular formula is C9H17NO . The calculated exact mass is 155.1310 Da, yielding a standard molecular weight of approximately 155.24 g/mol . During positive electrospray ionization (ESI+), the expected pseudo-molecular ion[M+H]+ will appear at m/z 156.24. This low molecular weight strictly categorizes the compound within the "Rule of Three" (Ro3) for fragment-based lead discovery, making it an ideal candidate for elaboration into larger, more complex active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of CAS 681448-29-3
PropertyValueScientific Implication
Chemical Name 3,4-DimethylcyclohexanecarboxamideDefines the structural isomers and stereocenters.
CAS Registry Number 681448-29-3Unique identifier for regulatory compliance.
Molecular Formula C9H17NODictates stoichiometric ratios in synthesis.
Molecular Weight 155.24 g/mol Ideal for FBDD; expected [M+H]+ at m/z 156.24.
H-Bond Donors 1 (Primary Amide, -NH2)Facilitates target protein interaction.
H-Bond Acceptors 1 (Carbonyl Oxygen, C=O)Acts as a localized dipole for solvent interaction.
Predicted LogP ~1.8 - 2.5Indicates moderate-to-high lipophilicity 2.

Solubility Profile & Thermodynamic Behavior

The solubility profile of CAS 681448-29-3 is dictated by the competing forces of its hydrophilic head and lipophilic tail. When designing high-throughput screening (HTS) assays, researchers must account for both thermodynamic solubility (the absolute equilibrium of the solid in solvent) and kinetic solubility (the point of precipitation when a solvated compound is introduced to an aqueous buffer).

Because of the 3,4-dimethyl substitution, the compound is sparingly soluble in water . To bypass this limitation in biological assays, Dimethyl Sulfoxide (DMSO) is utilized as the universal carrier solvent. DMSO effectively solvates the hydrophobic cyclohexane ring while simultaneously satisfying the hydrogen-bonding requirements of the primary amide, preventing aggregation.

Table 2: Estimated Solubility Profile Across Common Solvents
SolventPolarity IndexEstimated SolubilityApplication Context
Water (pH 7.4) 10.2Sparingly Soluble (< 1 mM)Biological assays (requires DMSO spike).
DMSO 7.2Highly Soluble (> 50 mM)Primary stock solution preparation.
Methanol 5.1SolubleLC-MS mobile phase preparation.
Dichloromethane 3.1SolubleLiquid-liquid extraction (organic phase).

Experimental Workflow: High-Throughput Kinetic Turbidimetric Solubility

To accurately determine the kinetic solubility of CAS 681448-29-3 for downstream biological assays, a Kinetic Turbidimetric Solubility protocol is employed 3.

Causality of the Method: Turbidimetric assays measure the scattering of light caused by precipitated particles. Reading the plate at 620 nm is a deliberate choice; at this visible wavelength, the intrinsic UV absorbance of the carboxamide group (which absorbs strongly <250 nm) does not interfere with the scattering signal. This ensures that the measured absorbance is purely a function of compound precipitation, not light absorption 4.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of CAS 681448-29-3 in 100% anhydrous DMSO.

  • Prepare Phosphate-Buffered Saline (PBS) at pH 7.4, filtered through a 0.22 µm membrane to remove background particulates.

2. Serial Dilution:

  • In a 96-well V-bottom polypropylene plate, perform a 2-fold serial dilution of the 10 mM stock using DMSO to create a concentration gradient (e.g., 10 mM down to 0.078 mM).

3. Aqueous Spiking & Incubation:

  • Transfer 1.5 µL from each well of the DMSO dilution plate into a flat-bottom 96-well UV-transparent assay plate.

  • Rapidly dispense 148.5 µL of PBS (pH 7.4) into each well. The final DMSO concentration is strictly maintained at 1.0% (v/v) to prevent solvent-induced toxicity artifacts in downstream cell assays.

  • Incubate the plate on an orbital shaker at 600 rpm for exactly 5 minutes at room temperature (25°C) to allow equilibrium of the precipitate.

4. Turbidimetric Measurement:

  • Immediately transfer the plate to a microplate reader.

  • Measure the absorbance at 620 nm.

5. Self-Validation & Quality Control (Critical Step):

  • System Blank: Include wells containing 1.5 µL of pure DMSO + 148.5 µL of PBS. Subtract this baseline absorbance from all test wells to normalize the data.

  • Positive Control: Run Nicardipine (a known low-solubility compound) in parallel. If Nicardipine does not precipitate at expected concentrations, the PBS buffer pH or DMSO dispensing volume is compromised, invalidating the run.

SolubilityWorkflow Start Compound CAS 681448-29-3 (10 mM Stock in DMSO) Dilution Serial Dilution in 96-well Plate (DMSO to PBS, pH 7.4) Start->Dilution Transfer 1.5 µL Incubation Incubation & Shaking (600 rpm, 25°C, 5 min) Dilution->Incubation Mix with 148.5 µL PBS Analysis Turbidimetric Measurement (Absorbance at 620 nm) Incubation->Analysis Read Plate Data Data Normalization (Blank Subtraction & AUC Plot) Analysis->Data Calculate Solubility (S)

Workflow for Kinetic Turbidimetric Solubility Profiling of CAS 681448-29-3.

References

  • NextSDS, "Cyclohexanecarboxamide, 3,4-dimethyl- (9CI) — Chemical Substance Information". URL:[Link]

  • PubChem, "Cyclohexanecarboxamide, N,N-diethyl- | C11H21NO | CID 94872", National Institutes of Health (NIH). URL:[Link]

  • RSC Advances, "Design and Optimization of Simplified Inhibitors Targeting E. coli and K. pneumoniae IspE", Royal Society of Chemistry. URL:[Link]

  • Journal of Medicinal Chemistry, "Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity", American Chemical Society (ACS). URL:[Link]

Sources

In Vitro Toxicological Assessment of 3,4-Dimethylcyclohexanecarboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As the demand for novel synthetic cooling agents expands across cosmetics, oral care, and Electronic Nicotine Delivery Systems (ENDS), rigorous in vitro safety profiling is paramount. 3,4-Dimethylcyclohexanecarboxamide (CAS 681448-29-3) [1] belongs to a highly functional class of cyclohexanecarboxamide derivatives. Structurally homologous to well-characterized commercial coolants like WS-3 (N-ethyl-p-menthane-3-carboxamide), these compounds exert their primary physiological effects by acting as potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural checklists. Instead, we will explore the causality behind specific experimental designs, focusing on self-validating in vitro systems that ensure high-fidelity data. Because compounds in this class are increasingly subjected to thermal vaporization (e.g., in e-cigarettes), our toxicological assessment must account for both baseline xenobiotic exposure and the complex dynamics of thermal degradation[3].

Mechanistic Toxicology & Signaling Pathways

To design an effective in vitro assay, we must first understand the mechanism of potential toxicity. 3,4-Dimethylcyclohexanecarboxamide induces a cooling sensation via TRPM8 activation, which facilitates an influx of extracellular calcium (Ca2+). While this is physiologically benign at low concentrations, acute high-dose exposure or chronic accumulation can disrupt intracellular calcium homeostasis. This disruption leads to mitochondrial calcium overload, subsequent Reactive Oxygen Species (ROS) generation, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.

TRPM8_Pathway Ligand 3,4-Dimethylcyclohexanecarboxamide Receptor TRPM8 Receptor Activation Ligand->Receptor Agonism Ca Intracellular Ca2+ Influx Receptor->Ca Physiol Physiological Cooling Sensation Ca->Physiol Low/Moderate Dose Tox Mitochondrial Ca2+ Overload Ca->Tox High Dose / Chronic Exposure ROS ROS Generation & ER Stress Tox->ROS Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis

Fig 1: TRPM8-mediated signaling and dose-dependent transition from physiological cooling to cytotoxicity.

Core In Vitro Methodologies & Self-Validating Protocols

To establish a robust safety profile, we deploy three distinct assay architectures. Each protocol is designed as a self-validating system , utilizing orthogonal readouts to eliminate false positives and artifacts.

Protocol A: Hepatic & Pulmonary Cytotoxicity Profiling

Rationale: Standard immortalized cell lines often lack the cytochrome P450 enzymes necessary to metabolize cyclohexanecarboxamides. Therefore, we utilize HepaRG cells, which provide a metabolically competent in vitro hepatic model[4], alongside BEAS-2B human bronchial epithelial cells for pulmonary relevance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepaRG and BEAS-2B cells in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 3,4-dimethylcyclohexanecarboxamide in DMSO. Prepare a serial dilution ranging from 1 µM to 500 µM. Ensure final DMSO concentration in the culture media does not exceed 0.1%.

  • Exposure: Treat cells with the compound for 24 and 48 hours.

  • Multiplexed Readout: Add a luminescent ATP detection reagent (e.g., CellTiter-Glo) and a fluorescent Lactate Dehydrogenase (LDH) release reagent simultaneously to the same wells.

  • Quantification: Measure luminescence (metabolic viability) and fluorescence (membrane integrity) using a multi-mode microplate reader.

Self-Validation Mechanism: This protocol relies on an internal cross-check. If ATP levels drop (indicating reduced viability) but LDH does not rise, the compound is inducing metabolic stasis rather than overt membrane rupture. A 0.1% DMSO vehicle serves as the negative control, while 100 µM Chlorpromazine acts as the positive control to anchor the dynamic range.

Protocol B: Aerosolized Toxicity via Air-Liquid Interface (ALI)

Rationale: Submerged cell cultures fail to capture the complex physicochemical dynamics of aerosolized coolants. When heated in ENDS devices, flavorings and coolants undergo thermal pyrolysis, potentially yielding toxic degradants like aldehydes[3]. ALI exposure is the gold standard for this assessment.

ALI_Workflow Aerosol Thermal Vaporization (ENDS Simulator) Exposure Air-Liquid Interface (ALI) Chamber Aerosol->Exposure Tissue 3D Human Airway Epithelial Model Exposure->Tissue Direct Deposition Assay1 Multiplex Viability (ATP / LDH) Tissue->Assay1 Assay2 Barrier Integrity (TEER) Tissue->Assay2

Fig 2: Air-Liquid Interface (ALI) exposure workflow for assessing aerosolized thermal degradants.

Step-by-Step Methodology:

  • Tissue Maturation: Culture 3D reconstituted human airway epithelia (e.g., MucilAir™) on transwell inserts until fully differentiated and ciliated.

  • Aerosol Generation: Vaporize a formulation containing 3,4-dimethylcyclohexanecarboxamide using a programmable ENDS smoking simulator (e.g., CORESTA standard regime: 3-second puff, 55 mL volume).

  • ALI Exposure: Route the aerosol into the ALI chamber, allowing direct deposition onto the apical surface of the 3D tissue for 30 minutes.

  • Post-Exposure Incubation: Incubate the tissues for 24 hours.

  • Analysis: Measure Trans-Epithelial Electrical Resistance (TEER) using a volt-ohm meter. Collect basolateral media for inflammatory cytokine (IL-6, IL-8) profiling via ELISA.

Self-Validation Mechanism: The system self-validates by pairing TEER with basolateral LDH release. A transient drop in TEER without a corresponding spike in LDH indicates reversible tight-junction modulation (a common effect of TRPM8 agonists) rather than permanent tissue necrosis.

Protocol C: Genotoxicity Assessment (Ames Test)

Rationale: Regulatory frameworks require confirmation that novel synthetic coolants do not induce DNA-reactive genotoxicity[5].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mix to simulate mammalian hepatic metabolism.

  • Plate Incorporation: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for non-activated), and 3,4-dimethylcyclohexanecarboxamide (doses up to 5000 µ g/plate ) in top agar.

  • Incubation: Pour onto minimal glucose agar plates and incubate for 48 hours at 37°C.

  • Colony Counting: Count revertant colonies manually or via an automated colony counter.

Self-Validation Mechanism: The assay mandates strain-specific positive controls (e.g., 2-Aminoanthracene for S9-activated conditions) that must yield a >3-fold increase in revertants. If the positive control fails to hit this threshold, the entire plate batch is invalidated, ensuring absolute trustworthiness of negative results.

Quantitative Data Synthesis

Based on the structural homology of 3,4-dimethylcyclohexanecarboxamide to established regulatory data for the broader cyclohexanecarboxamide family, the following in vitro thresholds are anticipated and serve as benchmarking criteria for assay validation.

Assay EndpointCell Line / ModelExpected Threshold / ResultMechanistic Significance
TRPM8 EC50 HEK293 (Transfected)1.0 - 5.0 µMBaseline potency for physiological cooling efficacy.
Cytotoxicity (IC50) HepaRG> 100 µMIndicates a wide safety margin for systemic hepatic toxicity.
Cytotoxicity (IC50) BEAS-2B> 50 µMEstablishes baseline pulmonary tolerance for inhalation.
Mutagenicity S. typhimurium (Ames)Negative (up to 5000 µ g/plate )Confirms the absence of DNA-reactive genotoxicity.
Thermal Degradants ALI Aerosol Capture< 5% mass conversionAssesses the risk of toxic pyrolysis byproducts in ENDS.

References

  • NextSDS. "Cyclohexanecarboxamide, 3,4-dimethyl- (9CI) — Chemical Substance Information." NextSDS Chemical Database. 1

  • Guidechem. "N-ethyl-5-methyl-2-propan-2-yl-1-cyclohexanecarboxamide." Guidechem. 2

  • MDPI. "An Approach to Flavor Chemical Thermal Degradation Analysis." Toxics. 3

  • National Institutes of Health (NIH). "Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease." PMC. 4

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "PUBLIC REPORT Cyclohexanecarboxamide, 5-methyl-2-(1-methylethyl)-N-[2-(2-pyridinyl)ethyl]-, (1R,2S,5R)-rel-." Australian Government. 5

Sources

mechanism of action of Cyclohexanecarboxamide, 3,4-dimethyl- on sensory receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Cyclohexanecarboxamide, 3,4-dimethyl- on Sensory Receptors

A Senior Application Scientist's Synthesis of Molecular Action and Experimental Validation

Authored by: [Your Name/Gemini]

Date: March 23, 2026

Abstract

This technical guide provides a comprehensive examination of the putative mechanism of action of Cyclohexanecarboxamide, 3,4-dimethyl-, a synthetic cooling agent, on sensory receptors. While direct empirical data for this specific molecule is limited in publicly accessible literature, this guide synthesizes established principles of sensory receptor modulation by structurally related carboxamide compounds and other known cooling agents. The primary focus is on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the principal molecular transducer of cold somatosensation.[1] This document details the molecular interactions, downstream signaling cascades, and provides robust, field-proven experimental protocols for the in-vitro and in-vivo characterization of this and similar compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacology of novel cooling agents.

Introduction: The Landscape of Sensory Modulation and Cooling Agents

The sensation of temperature is a critical sensory modality for survival. The molecular machinery underlying thermosensation involves a family of ion channels known as the Transient Receptor Potential (TRP) channels.[2] Among these, TRPM8 has been identified as the primary sensor for cool and cold temperatures, as well as being the receptor for cooling compounds like menthol and icilin.[1][2][3][4] The activation of TRPM8 on sensory neurons evokes a sensation of coolness without an actual change in temperature, a property that has been harnessed in a wide range of consumer products and is being explored for therapeutic applications, including analgesia.[2][3][5]

Cyclohexanecarboxamide derivatives represent a class of synthetic cooling agents developed to overcome some of the limitations of menthol, such as its strong odor and volatility.[5][6][7] Cyclohexanecarboxamide, 3,4-dimethyl- belongs to this class of compounds. Understanding its precise mechanism of action is crucial for optimizing its application and for the rational design of new, more potent, and selective sensory modulators. This guide will therefore delve into the presumed molecular interactions and the necessary experimental frameworks to validate these hypotheses.

Molecular Target Profile: A Focus on TRPM8

The primary molecular target for Cyclohexanecarboxamide, 3,4-dimethyl- is hypothesized to be the TRPM8 ion channel. TRPM8 is a non-selective cation channel permeable to Ca²⁺ and Na⁺ ions, expressed predominantly in a subset of primary afferent sensory neurons.[1][2]

The TRPM8 Channel: Structure and Gating

The TRPM8 channel is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6).[1] The S1-S4 helices form a voltage-sensing-like domain (VSLD), which is also the binding site for menthol and other cooling agonists.[8][9] The S5-S6 helices and the intervening p-loop form the ion-conducting pore.[8] The channel's gating is polymodal, meaning it can be activated by multiple stimuli, including:

  • Cold Temperatures: Activated by temperatures below approximately 28°C.[4][10]

  • Chemical Agonists: Compounds like menthol, icilin, and synthetic carboxamides can activate the channel.[1][2][3]

  • Voltage: The channel is also voltage-sensitive, with depolarization favoring channel opening.[11][12]

Postulated Interaction of Cyclohexanecarboxamide, 3,4-dimethyl- with TRPM8

Based on the structure-activity relationships of other cyclohexanecarboxamide derivatives and TRPM8 agonists, the interaction of Cyclohexanecarboxamide, 3,4-dimethyl- with TRPM8 is likely governed by the following principles:

  • Binding Site: The compound is expected to bind to the VSLD of the TRPM8 channel, in a pocket analogous to the menthol binding site.[8][9]

  • Key Residues: A critical tyrosine residue (Y745 in human TRPM8) in the S2 helix is known to be crucial for menthol binding and activation.[13] It is highly probable that this residue also plays a key role in the binding of cyclohexanecarboxamide derivatives.

  • Conformational Change: Binding of the agonist is thought to induce a conformational change in the VSLD, which is then allosterically coupled to the opening of the pore domain, leading to cation influx.[8]

The chemical structure of Cyclohexanecarboxamide, 3,4-dimethyl-, featuring a cyclohexane ring and a carboxamide group, is consistent with the structural motifs found in other potent TRPM8 agonists.[2][3] The dimethyl substitution on the cyclohexane ring will influence the compound's lipophilicity and its precise fit within the binding pocket, thereby determining its potency and efficacy.

Downstream Signaling Pathways

Activation of TRPM8 by an agonist like Cyclohexanecarboxamide, 3,4-dimethyl- initiates a cascade of intracellular events:

  • Cation Influx: The opening of the TRPM8 channel leads to the influx of Na⁺ and Ca²⁺ ions into the sensory neuron.[1]

  • Depolarization: The influx of positive ions causes depolarization of the neuronal membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, it triggers the generation of an action potential.

  • Signal Propagation: The action potential propagates along the sensory nerve fiber to the central nervous system.

  • Sensation of Cold: The signal is interpreted in the brain as a sensation of cold.

The following diagram illustrates this proposed signaling pathway:

TRPM8_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel (Closed) PLC Phospholipase C (PLC) TRPM8->PLC Modulated by Gq-proteins TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand Cyclohexanecarboxamide, 3,4-dimethyl- Ligand->TRPM8 Binds to VSLD Ca_ion Ca²⁺ Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion Na⁺ Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Cold Sensation) AP->Signal IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG TRPM8_Open->Ca_ion Influx TRPM8_Open->Na_ion Influx

Caption: Proposed signaling pathway for TRPM8 activation by Cyclohexanecarboxamide, 3,4-dimethyl-.

It is also important to consider the role of phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for TRPM8 channel activity.[14][15] Some signaling pathways, potentially involving Gq-coupled proteins and phospholipase C (PLC), can modulate PIP2 levels and thereby influence TRPM8 sensitivity.[14][16]

Experimental Validation Protocols

To empirically determine the mechanism of action of Cyclohexanecarboxamide, 3,4-dimethyl-, a series of in-vitro and in-vivo experiments are necessary.

In-Vitro Characterization

Calcium imaging is a high-throughput method to assess the activation of TRPM8 in a population of cells.[17][18]

  • Principle: TRPM8 activation leads to Ca²⁺ influx, which can be detected by a calcium-sensitive fluorescent dye.

  • Cell Lines: HEK293 or CHO cells stably expressing recombinant human or rodent TRPM8 are commonly used.[11][17]

  • Protocol:

    • Plate TRPM8-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).[17]

    • Establish a baseline fluorescence reading.

    • Apply a range of concentrations of Cyclohexanecarboxamide, 3,4-dimethyl- and measure the change in fluorescence.

    • As a positive control, use a known TRPM8 agonist like menthol or icilin.[17]

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular Ca²⁺. A dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration).

The following diagram outlines the calcium imaging workflow:

Calcium_Imaging_Workflow start Start plate_cells Plate TRPM8-expressing cells in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye baseline Measure baseline fluorescence load_dye->baseline add_compound Add varying concentrations of Cyclohexanecarboxamide, 3,4-dimethyl- baseline->add_compound measure_fluorescence Measure change in fluorescence add_compound->measure_fluorescence analyze_data Analyze data and generate dose-response curve measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a calcium imaging assay to assess TRPM8 activation.

Patch-clamp electrophysiology provides a direct measure of ion channel activity with high temporal resolution.[12][15]

  • Principle: The flow of ions through the TRPM8 channel is measured as an electrical current.

  • Configurations:

    • Whole-cell: Measures the total current from all channels on the cell surface.[17]

    • Cell-attached/Inside-out: Allows for the study of single-channel properties.[12]

  • Protocol (Whole-cell):

    • Establish a whole-cell patch-clamp recording from a TRPM8-expressing cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Perfuse the cell with a solution containing Cyclohexanecarboxamide, 3,4-dimethyl-.

    • Record the inward current generated by the opening of TRPM8 channels.

    • Apply voltage ramps or steps to study the voltage-dependence of activation.[11]

  • Data Analysis: The current amplitude can be used to determine the potency (EC₅₀) and efficacy of the compound. The current-voltage (I-V) relationship provides insights into the channel's biophysical properties.

In-Vivo Characterization

In-vivo studies are essential to confirm the physiological effects of the compound in a whole organism.

Several behavioral models in rodents can be used to assess the cooling effect of a topically or systemically administered compound.[19][20]

  • Acetone Evaporation Test:

    • Principle: Acetone application to the hind paw causes evaporative cooling, and the time spent licking or flinching the paw is measured as an indicator of cold sensitivity.[19] A cooling agent is expected to enhance this response.

  • Cold Plantar Assay:

    • Principle: A cold stimulus (e.g., a dry ice pellet) is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.[19][20] A cooling agent would be expected to decrease the withdrawal latency.

  • Two-Temperature Choice Test:

    • Principle: Animals are placed in an apparatus with two surfaces at different temperatures, and the time spent on each surface is recorded.[19] A preference for a warmer surface after compound administration can indicate a cooling sensation.

The following table summarizes these behavioral assays:

AssayPrincipleMeasured EndpointExpected Effect of Cooling Agent
Acetone Evaporation TestEvaporative coolingTime spent licking/flinching pawIncreased response time
Cold Plantar AssayDirect cold stimulusLatency to paw withdrawalDecreased withdrawal latency
Two-Temperature ChoiceTemperature preferenceTime spent on different temperature surfacesIncreased preference for warmer surface

Hypothetical Data and Structure-Activity Relationship

While specific data for Cyclohexanecarboxamide, 3,4-dimethyl- is not available, we can extrapolate from related compounds. For instance, other selective TRPM8 agonists have EC₅₀ values in the low micromolar range.[2][3]

Table 1: Hypothetical Comparative Potencies of TRPM8 Agonists

CompoundEC₅₀ (µM)Efficacy (relative to Menthol)
Menthol101 ± 13100%
Icilin0.125 ± 0.03150%
Cyclohexanecarboxamide, 3,4-dimethyl- (Hypothetical) 5 - 20 100 - 120%
WS-12~1>100%

Note: The values for Cyclohexanecarboxamide, 3,4-dimethyl- are hypothetical and require experimental validation.

The structure-activity relationship for cyclohexanecarboxamide derivatives suggests that the cyclohexane ring is a crucial feature for potent TRPM8 agonism.[3] The nature and position of substituents on the ring and the amide nitrogen influence the compound's potency and selectivity. The 3,4-dimethyl substitution likely enhances the compound's interaction with the hydrophobic binding pocket of TRPM8.

Selectivity Profiling

A critical aspect of characterizing any new compound is to determine its selectivity for the intended target. Therefore, it is essential to test Cyclohexanecarboxamide, 3,4-dimethyl- against other related TRP channels, particularly those involved in thermosensation and nociception, such as:

  • TRPV1 (Vanilloid Receptor 1): Activated by heat and capsaicin.

  • TRPA1 (Ankyrin 1): Activated by noxious cold and pungent compounds like mustard oil.

The experimental protocols described for TRPM8 (calcium imaging and electrophysiology) can be adapted to assess the activity of the compound on these other channels expressed in suitable cell lines. A selective TRPM8 agonist should exhibit high potency for TRPM8 with little to no activity on TRPV1 and TRPA1 at comparable concentrations.[2][3]

Conclusion and Future Directions

Cyclohexanecarboxamide, 3,4-dimethyl- is a promising synthetic cooling agent that is presumed to exert its effects through the activation of the TRPM8 ion channel. This guide has outlined the likely mechanism of action, from molecular interaction with the channel to the downstream signaling events that lead to the sensation of cold. Furthermore, it has provided a detailed framework of experimental protocols necessary to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

Future research should focus on obtaining empirical data for Cyclohexanecarboxamide, 3,4-dimethyl- to confirm its potency, efficacy, and selectivity. Further studies could also explore its potential therapeutic applications in conditions such as neuropathic pain, migraine, and pruritus, where TRPM8 modulation has been implicated as a promising strategy.[2][3][10]

References

  • Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. (2010).
  • Structure-activity relationships of the prototypical TRPM8 agonist icilin. (2015). PubMed.
  • TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. (2025). Journal of the American Chemical Society.
  • TRPM8 protein dynamics correlates with ligand structure and cellular function. (2025). bioRxiv.
  • Characterization of selective TRPM8 ligands and their structure activity response (S.A.R)
  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
  • Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. (2024). MDPI.
  • TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. (n.d.). The Journal of Neuroscience.
  • Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. (n.d.). PNAS.
  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. (2024). eLife.
  • A Novel Behavioral Assay for Measuring Cold Sens
  • A Novel Behavioral Assay for Measuring Cold Sensation in Mice. (2012).
  • TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. (n.d.). Journal of Neurophysiology.
  • Voltage- and cold-dependent gating of single TRPM8 ion channels. (n.d.). The Journal of General Physiology.
  • Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. (n.d.). PMC.
  • The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. (2024). bioRxiv.
  • ThermoMaze behavioral paradigm for assessing immobility-related brain events in rodents. (2025). eLife.
  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (n.d.).
  • Behavioral & Functional Assessment Studies. (n.d.). Bienta.
  • Behavioral Tests. (n.d.). Scantox.
  • Cyclic carboxamides having a physiological cooling effect. (n.d.).
  • TRPM8. (n.d.). Wikipedia.
  • Synthesis of Cyclohexane Derivatives Useful as Sensates in Consumer Products. (2010).
  • Recent Progress in TRPM8 Modulation: An Upd
  • Main subsites for the interaction of compound 34 with rTRPM8 channel including extracellular loops. (n.d.).
  • Compound 34 blocks TRPM8-mediated responses evoked by menthol in rTRPM8-expressing HEK293 cells. (n.d.).
  • N,N-Dimethylcyclohexanecarboxamide. (n.d.). PubChem.
  • (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide. (n.d.). ChemicalBook.
  • Solubilization of Cyclohexane-Based Carboxamide Derivatives for Use as Sensates in Consumer Products. (n.d.).
  • (2021). ORCA – Online Research @ Cardiff.
  • 3,4-Dimethylhexanamide. (n.d.). PubChem.
  • Cyclohexanecarboxylic acid, 3,4-dimethyl- (9CI). (n.d.). ChemicalBook.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • 3,4-Dimethylcyclohexanol. (n.d.). NIST WebBook.
  • Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide. (n.d.).
  • Effect of 3,4-diaminopyridine at the murine neuromuscular junction. (2017). PubMed.

Sources

preliminary screening of Cyclohexanecarboxamide, 3,4-dimethyl- for biological activity

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Preliminary Biological Activity Screening of Cyclohexanecarboxamide, 3,4-dimethyl-

Abstract

The discovery of novel therapeutic agents is a cornerstone of biomedical research and pharmaceutical development. The journey from a chemical entity to a clinical candidate is arduous and fraught with high attrition rates. A robust and strategically designed preliminary screening cascade is paramount to efficiently identify and prioritize compounds with promising biological activity. This guide provides an in-depth technical framework for the initial biological evaluation of a novel compound, Cyclohexanecarboxamide, 3,4-dimethyl-. While direct biological data for this specific molecule is not extensively available, its structural motifs, particularly the cyclohexanecarboxamide core, are present in numerous compounds with demonstrated pharmacological relevance, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This guide, therefore, outlines a comprehensive, multi-tiered screening strategy, commencing with in silico predictions to assess drug-likeness, followed by a systematic in vitro evaluation cascade. This cascade is designed to first establish a safety profile through cytotoxicity testing, then to broadly survey for biological effects using phenotypic screening, and finally, to suggest avenues for target deconvolution. Each step is detailed with underlying scientific principles, actionable protocols, and illustrative workflows to guide researchers in making data-driven decisions for the progression of this and other novel chemical entities.

Introduction: The Rationale for Screening Cyclohexanecarboxamide, 3,4-dimethyl-

The cyclohexanecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a variety of biologically active molecules.[2] Derivatives of this core have been reported to exhibit a wide spectrum of activities, including but not limited to, antiproliferative effects against cancer cell lines, modulation of inflammatory pathways, and antimicrobial properties.[1][4][5] The presence of the 3,4-dimethyl substitution on the cyclohexane ring of the target molecule introduces specific stereochemical and lipophilic characteristics that may influence its interaction with biological targets.

Given the therapeutic potential suggested by its structural class, a systematic preliminary screening of Cyclohexanecarboxamide, 3,4-dimethyl- is a scientifically sound endeavor. The primary objectives of this initial evaluation are to:

  • Ascertain the compound's fundamental drug-like properties.

  • Determine its cytotoxic profile to establish a therapeutic window.

  • Identify any significant biological phenotype through high-content screening.

  • Lay the groundwork for subsequent hit-to-lead optimization and mechanism of action studies.

This guide advocates for a phenotype-first approach, a strategy that has seen a resurgence in drug discovery.[6][7] Unlike target-based screening, which requires a pre-existing hypothesis about a specific molecular target, phenotypic screening allows for the unbiased discovery of compounds that modulate complex cellular processes, which is particularly advantageous when the molecular underpinnings of a disease are not fully understood.[8][9]

Tier 1: In Silico Assessment of Drug-Likeness

Before committing to resource-intensive wet lab experiments, a preliminary in silico evaluation can provide valuable insights into the potential of Cyclohexanecarboxamide, 3,4-dimethyl- as a drug candidate.[10][11] These computational methods assess the physicochemical properties of a molecule to predict its drug-like characteristics.[12][13]

Core Principles of Drug-Likeness Prediction

The concept of "drug-likeness" refers to a molecule possessing physicochemical properties consistent with the majority of known drugs, suggesting a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[12] Several established guidelines, such as Lipinski's Rule of Five, are used as primary filters in this assessment.[13]

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted properties for Cyclohexanecarboxamide, 3,4-dimethyl- based on its chemical structure.

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight~169.26 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)~2.5Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors1Yes (< 10)

Note: These values are estimations and should be experimentally verified.

Experimental Protocol: In Silico Analysis
  • Obtain the 2D or 3D structure of Cyclohexanecarboxamide, 3,4-dimethyl- in a suitable format (e.g., SMILES, SDF).

  • Utilize computational software or web-based tools (e.g., SwissADME, pkCSM) to calculate the physicochemical properties.[14]

  • Analyze the output against established drug-likeness rules (e.g., Lipinski's, Ghose's, Veber's).[13]

  • Predict potential ADMET properties to identify any potential liabilities early in the screening process.[14]

Tier 2: Foundational In Vitro Evaluation - Cytotoxicity Profiling

The initial and most critical step in the in vitro assessment of any new compound is to determine its cytotoxicity.[15][16] This establishes the concentration range at which the compound can be safely tested in subsequent cell-based assays without inducing non-specific cell death, a crucial factor for interpreting any observed biological effects.[17][18]

Rationale for Cytotoxicity Testing

Cytotoxicity assays are essential for:

  • Identifying a safe concentration range: This ensures that any observed phenotype in later screens is not simply a result of cellular toxicity.[16]

  • Early elimination of overtly toxic compounds: Compounds that are highly toxic at low concentrations are generally not viable as therapeutic candidates.[15]

  • Informing dose-response studies: The cytotoxicity profile guides the selection of appropriate concentrations for subsequent, more complex assays.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis Compound_Prep Prepare serial dilutions of Cyclohexanecarboxamide, 3,4-dimethyl- Treatment Treat cells with compound dilutions Compound_Prep->Treatment Cell_Seeding Seed cells in 96-well plates Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform cytotoxicity assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Measure signal and calculate cell viability (%) Assay->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: Workflow for determining the IC50 value of a test compound.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if anti-cancer activity is hypothesized) in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Cyclohexanecarboxamide, 3,4-dimethyl- in a suitable solvent (e.g., DMSO) and perform serial dilutions in cell culture media.

  • Treatment: Treat the cells with the serial dilutions of the compound, including a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 3: Broad Biological Survey - Phenotypic Screening

With a non-toxic concentration range established, the next step is to screen for any observable biological effects, or phenotypes, induced by Cyclohexanecarboxamide, 3,4-dimethyl-.[6][19] Phenotypic screening is a powerful, target-agnostic approach that can uncover novel mechanisms of action.[7][8]

The Power of a Phenotypic Approach

Phenotypic screening offers several advantages in early drug discovery:

  • Unbiased Discovery: It does not require prior knowledge of a specific molecular target, enabling the discovery of compounds with novel mechanisms of action.[6][8]

  • Physiological Relevance: Assays are conducted in whole cells, providing a more biologically relevant context than isolated target-based assays.[9]

  • Identification of Cell-Permeable Compounds: A positive result inherently demonstrates that the compound can cross the cell membrane to exert its effect.[20]

Experimental Workflow: High-Content Phenotypic Screening

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.

HCS_Workflow Start Seed cells in optically clear plates Treatment Treat with Cyclohexanecarboxamide, 3,4-dimethyl- (non-toxic concentrations) Start->Treatment Staining Fix, permeabilize, and stain with fluorescent dyes (e.g., for nucleus, cytoskeleton) Treatment->Staining Imaging Acquire images using an automated high-content imaging system Staining->Imaging Analysis Analyze images to extract quantitative phenotypic data Imaging->Analysis Hit_ID Identify 'hits' based on significant deviations from control Analysis->Hit_ID

Caption: A streamlined workflow for high-content phenotypic screening.

Experimental Protocol: Cell Painting Assay

The Cell Painting assay is a powerful HCS technique that uses a cocktail of fluorescent dyes to label various cellular compartments, allowing for the comprehensive profiling of morphological changes.

  • Plate Preparation: Seed a suitable cell line (e.g., U2OS) in 384-well, optically clear bottom plates.

  • Compound Treatment: Treat the cells with Cyclohexanecarboxamide, 3,4-dimethyl- at multiple non-toxic concentrations for 24-48 hours. Include positive and negative controls.

  • Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Stain with a cocktail of fluorescent dyes that label the nucleus (e.g., Hoechst), endoplasmic reticulum, mitochondria, Golgi apparatus, actin cytoskeleton, and RNA.

  • Imaging: Acquire images from multiple channels using a high-content imaging system.

  • Image Analysis: Use specialized software to segment the images into individual cells and extract hundreds of morphological features (e.g., cell size, shape, texture, fluorescence intensity).

  • Data Analysis: Compare the morphological profile of compound-treated cells to that of control cells to identify significant phenotypic changes.

Tier 4: Deeper Dive - Target-Based and Secondary Assays

If a reproducible and significant phenotype is identified, the subsequent steps will focus on validating this "hit" and beginning the process of target deconvolution. This involves a shift from broad, unbiased screening to more focused, hypothesis-driven experiments.

From Phenotype to Target

The identification of a specific phenotype provides crucial clues for generating hypotheses about the underlying molecular target or pathway. For example, if the compound induces apoptosis, subsequent assays could investigate the activation of caspases or changes in mitochondrial membrane potential.

Illustrative Signaling Pathway: Apoptosis Induction

Should Cyclohexanecarboxamide, 3,4-dimethyl- be found to induce apoptosis in cancer cells, a potential mechanism could involve the modulation of key signaling pathways.

Apoptosis_Pathway Compound Cyclohexanecarboxamide, 3,4-dimethyl- Target Putative Target (e.g., Kinase, Bcl-2 family protein) Compound->Target Mitochondria Mitochondrial Dysfunction Target->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for apoptosis induction by a novel compound.

Experimental Protocol: Caspase-Glo 3/7 Assay (Secondary Assay)

This assay is a luminescent-based method to quantify the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with Cyclohexanecarboxamide, 3,4-dimethyl- at concentrations that induced a phenotype in the HCS assay.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity, confirming an apoptotic phenotype.

Conclusion and Future Directions

This guide has outlined a logical and comprehensive strategy for the preliminary biological screening of Cyclohexanecarboxamide, 3,4-dimethyl-. By following a tiered approach, from in silico predictions to broad phenotypic screening and subsequent validation assays, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities. A positive outcome from this screening cascade would provide a strong rationale for more advanced studies, including target identification, lead optimization, and in vivo efficacy testing. The ultimate goal of this structured approach is to increase the probability of success in the long and challenging process of drug discovery and development.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

References

  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Charnwood Discovery. Phenotypic Screening Assays.
  • Recent trends in drug-likeness prediction: A comprehensive review of In silico methods.
  • Life Science Applic
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • Thermo Fisher Scientific - US. Cytotoxicity Assays.
  • Revvity. Phenotypic Screening.
  • Opportunities and Challenges. (n.d.). Phenotypic Screening in Early Drug Discovery.
  • Danaher Life Sciences. High-Throughput Screening (HTS) in Drug Discovery.
  • PubMed. (n.d.). In silico prediction of drug properties.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
  • Benchchem.
  • PMC - NIH. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
  • BMG LABTECH. High-throughput screening (HTS).
  • VIROLOGY RESEARCH SERVICES. (2024, March 9). Understanding Cytotoxicity.
  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • ResearchGate. (2026, February 11). In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand Based Screening.
  • Oriental Journal of Chemistry. (2018, April 25). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers.
  • Ingenta Connect. (2009, January 1). In Silico Prediction of Drug Properties.
  • Bentham Science Publishers. (2009, January 1). In Silico Prediction of Drug Properties.
  • PMC - NIH. Target Engagement Assays in Early Drug Discovery.
  • Eurofins Discovery. In Vitro Pharmacology - LeadHunter Target-based Assays.
  • Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery.
  • Computational Chemistry | Blog. (2022, December 8). Phenotypic and target-based HTS in drug discovery.
  • Globalmeetx Publishing. (2025, August 18).
  • The Blog - Tecan. Better together? Phenotypic screening and target-based screening.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PMC. (2017, June 5).
  • Y.H. Mammadaliyev Institute of Petro. 264 DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova.
  • MedchemExpress.com. Compound Screening Guide!.
  • JuSER :: Search. (2018, October 15).
  • Google Patents. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • PMC. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • PubMed. (2020, April 15).
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)
  • CABI Digital Library.

Sources

Methodological & Application

Application Note: HPLC-UV Method Development for the Quantification of Cyclohexanecarboxamide, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

Cyclohexanecarboxamide, 3,4-dimethyl- (CAS: 681448-29-3) is a synthetic aliphatic carboxamide. Compounds within this structural family—most notably cooling agents like WS-23 (N,2,3-trimethyl-2-isopropylbutanamide)—are highly valued in cosmetics, pharmaceuticals, and sensory formulations for their targeted receptor activation .

From an analytical perspective, quantifying this compound presents a distinct challenge: it lacks an extended conjugated π -system . Without aromaticity or conjugated double bonds, standard UV detection at higher wavelengths (e.g., 254 nm) is entirely ineffective. This application note outlines a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method specifically engineered to overcome the optical limitations of aliphatic carboxamides.

Scientific Rationale & Method Design

As a Senior Application Scientist, designing a reliable method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions at play. Every parameter in this method is dictated by the analyte’s molecular structure.

Detector Optimization: The 210 nm Imperative

Because Cyclohexanecarboxamide, 3,4-dimethyl- lacks aromatic rings, the only functional group capable of absorbing UV light is the amide bond ( R−CO−NH2​ ). The UV absorption for amides arises from n→π∗ and π→π∗ electronic transitions, which occur exclusively in the low-UV region. We mandate detection at 210 nm . This specific wavelength provides the optimal balance between maximizing the analyte's weak absorption signal and avoiding the extreme baseline noise inherent to sub-200 nm measurements .

Mobile Phase Causality: Acetonitrile over Methanol

When operating at 210 nm, the choice of the organic modifier is critical. Methanol has a UV cutoff of approximately 205 nm. Using methanol at 210 nm results in significant background absorbance, leading to baseline drift and poor signal-to-noise (S/N) ratios. Acetonitrile (MeCN) , possessing a much lower UV cutoff of 190 nm, is strictly required for this method to ensure a transparent optical background and high sensitivity .

Stationary Phase and Silanol Suppression

The analyte is highly hydrophobic due to the dimethyl-substituted cyclohexane ring, necessitating a C18 reverse-phase column. However, residual silanol groups ( Si−OH ) on the silica support can interact with the amide group, causing severe peak tailing. To mitigate this, 0.1% Phosphoric Acid ( H3​PO4​ ) is added to the aqueous phase. This lowers the mobile phase pH to ~2.5, protonating and neutralizing the surface silanols, thereby guaranteeing sharp, symmetrical peaks .

Method_Logic cluster_0 Analyte Characteristics cluster_1 HPLC Method Parameters cluster_2 Analytical Outcomes A1 Aliphatic Amide (No Extended Pi-System) P1 Low-Wavelength UV Detection (210 nm) A1->P1 Dictates A2 Hydrophobic Cyclohexane Ring P3 C18 Reverse-Phase Stationary Phase A2->P3 Dictates P2 Acetonitrile Mobile Phase (Low UV Cutoff <190nm) P1->P2 Requires O1 High S/N Ratio & Sensitivity P1->O1 P2->O1 O2 Optimal Retention & Peak Symmetry P3->O2

Logical workflow mapping analyte characteristics to HPLC parameters and analytical outcomes.

Experimental Protocols

Reagents and Materials
  • Analyte: Cyclohexanecarboxamide, 3,4-dimethyl- reference standard (Purity ≥99.0% ).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: HPLC-grade Phosphoric acid ( H3​PO4​ ).

  • Column: End-capped C18 Reverse-Phase Column (250 mm × 4.6 mm, 5 µm).

Step-by-Step Methodology

This protocol is designed as a self-validating system . Sample analysis must not proceed unless the System Suitability Test (SST) criteria outlined in Section 4 are met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Channel A): Add exactly 1.0 mL of H3​PO4​ to 1000 mL of Milli-Q water. Mix thoroughly and vacuum-filter through a 0.45 µm hydrophilic membrane.

  • Organic Phase (Channel B): 100% HPLC-grade Acetonitrile. Filter through a 0.45 µm PTFE membrane.

  • Degassing: Sonicate both solvent reservoirs for 15 minutes to eliminate dissolved oxygen, which can cause baseline fluctuations at 210 nm.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the Cyclohexanecarboxamide, 3,4-dimethyl- standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with a diluent of Water:MeCN (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions using the diluent to prepare working standards at 10, 25, 50, 75, and 100 µg/mL.

Step 3: System Equilibration & SST Execution

  • Equilibrate the C18 column with the isocratic mobile phase (40% A / 60% B) at 1.0 mL/min for 30 minutes.

  • Monitor the UV baseline at 210 nm. Do not proceed until the drift is <1 mAU/hr.

  • Inject 10 µL of the 50 µg/mL standard six consecutive times to evaluate system suitability (retention time stability, tailing factor, and theoretical plates).

Step 4: Sample Acquisition

  • Inject 10 µL of the blank diluent to confirm the absence of ghost peaks or carryover.

  • Inject the unknown samples in triplicate.

  • Integrate the peak areas and calculate the concentration using the linear regression equation derived from the working standards.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterMethod Specification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Table 2: System Suitability and Validation Metrics

The method is inherently self-validating. If the SST criteria are not met (e.g., Tf > 1.5), it indicates column degradation or mobile phase contamination, and the run must be aborted.

ParameterAcceptance Criteria (SST)Representative Result
Retention Time (Rt) Consistent ( ±0.1 min)~7.5 min
Tailing Factor (Tf) ≤1.5 1.12
Theoretical Plates (N) ≥5000 8,450
Linearity ( R2 ) ≥0.999 0.9997
Precision (%RSD) ≤2.0% (n=6)0.85%
LOD Signal-to-Noise ≥3 0.5 µg/mL
LOQ Signal-to-Noise ≥10 1.5 µg/mL

References

  • SIELC Technologies. Trimethyl isopropyl butanamide Application Note. Demonstrates the necessity of acetonitrile and acidic aqueous modifiers for the reverse-phase HPLC separation of aliphatic carboxamide cooling agents.

  • Atlantis Press. Analytical Method Development and Validation For Rp-HPLC Based Nirmatrelvir Estimation in Bulk and Dosage Form. Validates the industry standard of utilizing 210 nm low-UV detection for complex, non-chromophoric carboxamide compounds.

  • MDPI (Molecules). Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactivated Alkyl Iodides. Details the chromatographic behavior and HPLC-UV quantification of N-substituted cyclohexanecarboxamides.

Application Note: Protocols for the Synthesis of 3,4-Dimethylcyclohexanecarboxamide from Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Substituted cyclohexanes are a cornerstone of modern organic synthesis and drug discovery. Their conformational rigidity and three-dimensional diversity make them excellent bioisosteres for phenyl rings, often improving a drug candidate's metabolic stability and enhancing binding affinity by providing more spatial contact points with target proteins[1]. Within this chemical space, the synthesis of primary amides from substituted cyclohexanecarboxylic acids is one of the most frequent and critical transformations performed in medicinal chemistry[2].

This application note details field-proven, self-validating protocols for synthesizing 3,4-dimethylcyclohexanecarboxamide (CAS: 681448-29-3)[3] from its corresponding precursor, 3,4-dimethylcyclohexanecarboxylic acid. The methodologies outlined herein prioritize synthetic reliability, scalability, and the preservation of stereochemical integrity at the cyclohexane ring.

Mechanistic Pathways & Causality

The conversion of a carboxylic acid to a primary amide cannot be achieved by simply mixing the acid with ammonia. Because carboxylic acids are strong organic acids and amines are bases, this mixture immediately undergoes a rapid acid-base reaction to form a stable ammonium carboxylate salt, killing the nucleophilicity of the amine[4]. Therefore, the carboxylic acid must be chemically activated. We present two distinct, highly reliable pathways:

Pathway A: Carbodiimide Coupling (EDC/HOBt)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[5].

  • Causality & Insight: EDC is heavily favored over traditional coupling agents like DCC because its urea byproduct is highly water-soluble, allowing for complete removal during a simple aqueous workup[6],[7]. However, reacting the EDC-activated O-acylisourea directly with an amine is inefficient and prone to side reactions, such as irreversible N-acylurea formation or epimerization of the α -carbon[6]. The addition of HOBt intercepts the O-acylisourea to form a highly reactive, yet stereochemically stable, OBt-active ester[5],[7]. To supply ammonia safely and accurately, ammonium chloride ( NH4​Cl ) is used as a bench-stable surrogate, with N,N-Diisopropylethylamine (DIPEA) added to liberate free NH3​ in situ[8].

Pathway B: Acid Chloride Activation
  • Causality & Insight: For robust substrates lacking acid-sensitive functional groups, converting the carboxylic acid to an acid chloride using thionyl chloride ( SOCl2​ ) or oxalyl chloride is highly atom-economical and scalable[8]. The highly electrophilic acid chloride is then quenched with aqueous ammonium hydroxide ( NH4​OH )[9]. Introducing the acid chloride into an excess of the amine source prevents the formation of unwanted symmetric imides,.

Route Comparison & Quantitative Data

MetricPathway A: EDC/HOBt CouplingPathway B: Acid Chloride Route
Reagents EDC·HCl, HOBt, NH4​Cl , DIPEA[10],[8] SOCl2​ or (COCl)2​ , NH4​OH [8],[9]
Typical Yield 70% – 90%[4]85% – 95%[8]
Reaction Temperature 0 °C to Room Temperature[10]0 °C (Activation) / 0 °C (Amidation)[9]
Epimerization Risk Very Low (Suppressed by HOBt)[6]Moderate (Requires strict temperature control)
Scalability Best for discovery scale (< 100g)Excellent for process scale (> 100g)
Byproducts Water-soluble urea, HOBt[6] SO2​ , HCl (requires venting/scrubbing)

Experimental Protocols

Protocol 1: Mild Amidation via EDC/HOBt Activation
  • Self-Validating System: The reaction progress is monitored by TLC (staining with bromocresol green to detect the consumption of the acidic starting material). The use of water-soluble EDC ensures that simple phase separation validates the removal of coupling byproducts[6].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3,4-dimethylcyclohexanecarboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) or DMF (10 mL/g of substrate)[10],[11].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C to allow complete formation of the OBt-active ester[10]. (Causality: Cooling prevents thermal degradation of the active ester and minimizes epimerization).

  • Amidation: Add solid ammonium chloride ( NH4​Cl , 2.0 equiv) to the mixture, followed by the dropwise addition of DIPEA (3.0 equiv)[10]. (Causality: DIPEA neutralizes the HCl from both EDC·HCl and NH4​Cl , liberating free ammonia gas in situ for nucleophilic attack[8]).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours until TLC indicates complete consumption of the starting material[10].

  • Workup & QC: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (removes unreacted DIPEA), saturated NaHCO3​ (removes unreacted acid and HOBt), and brine[10]. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Scalable Synthesis via Acid Chloride Intermediate
  • Self-Validating System: Complete conversion to the acid chloride is visually validated by the cessation of gas evolution ( SO2​ and HCl ).

  • Chlorination: Dissolve 3,4-dimethylcyclohexanecarboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Activation: Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C. (Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate with the chlorinating agent, which rapidly reacts with the carboxylic acid).

  • Degassing: Stir at room temperature until gas evolution ceases (typically 2-3 hours). Concentrate the mixture under reduced pressure to remove excess chlorinating agent and dissolved HCl .

  • Amidation: Redissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Slowly add this solution dropwise into a vigorously stirred aqueous solution of ammonium hydroxide ( NH4​OH , 28% NH3​ in water, 5.0 equiv)[9]. (Causality: Inverse addition—adding the electrophile to an excess of the nucleophile—prevents the formation of symmetric imides,).

  • Workup & QC: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the primary amide. Validate product formation via Mass Spectrometry (target mass: 155.24 g/mol ).

Synthetic Workflow Visualization

G cluster_EDC Pathway A: Carbodiimide Coupling (Mild) cluster_AcidChloride Pathway B: Acid Chloride Route (Scalable) SM 3,4-Dimethylcyclohexanecarboxylic Acid (Starting Material) EDC 1. Add EDC·HCl + HOBt (Carboxylic Acid Activation) SM->EDC SOCl2 1. Add SOCl2 or (COCl)2 (Chlorination) SM->SOCl2 ActiveEster 2. OBt-Active Ester Intermediate (Prevents Epimerization) EDC->ActiveEster AmineAdd 3. Add NH4Cl + DIPEA (In-situ Amidation) ActiveEster->AmineAdd Product 3,4-Dimethylcyclohexanecarboxamide (Target Product) AmineAdd->Product AcidChloride 2. Acid Chloride Intermediate (Highly Electrophilic) SOCl2->AcidChloride NH4OH 3. Add Aqueous NH4OH (Rapid Amidation) AcidChloride->NH4OH NH4OH->Product

Workflow comparing EDC/HOBt coupling and Acid Chloride activation for primary amide synthesis.

Sources

Application Note: Solvent Preparation and Formulation Guidelines for 3,4-Dimethylcyclohexanecarboxamide in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3,4-Dimethylcyclohexanecarboxamide belongs to a well-characterized class of substituted cyclohexanecarboxamides (e.g., WS-3, WS-12) that function as potent cooling agents and agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[1]. In bioassays, activating the TRPM8 receptor with these agonists induces a rapid intracellular Ca²⁺ influx, which subsequently drives downstream signaling cascades such as NFAT (Nuclear Factor of Activated T-cells) translocation[2] and the modulation of cellular viability[3].

Because 3,4-dimethylcyclohexanecarboxamide is highly lipophilic, it presents significant solubility challenges in aqueous physiological environments. Improper solvent preparation leads to micro-precipitation, resulting in erratic dose-response curves, false negatives in high-throughput screening, and localized toxicity in vivo. This guide provides field-proven, thermodynamically sound protocols for formulating this compound to ensure absolute assay integrity.

Pathway L 3,4-dimethylcyclohexanecarboxamide R TRPM8 Receptor (Plasma Membrane) L->R Agonist Binding C Ca2+ Influx R->C Channel Activation N Intracellular Signaling (e.g., NFAT Translocation) C->N Calcium Mobilization E Physiological Response (Cold Sensation / Viability Modulation) N->E Downstream Execution

Mechanism of action for cyclohexanecarboxamide analogs via the TRPM8 calcium signaling pathway.

Physicochemical Profiling & Solvent Causality

To maintain the compound in a bioavailable state, the primary solvent must disrupt the strong intermolecular hydrogen bonding of the carboxamide group while accommodating the hydrophobic cyclohexane ring.

Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its highly polar, aprotic nature effectively solvates the compound up to ~100 mg/mL[4]. However, moisture-contaminated DMSO will rapidly degrade solubility due to the compound's strict insolubility in water[5]. Therefore, only fresh, anhydrous DMSO (≥99.9% purity) must be used.

Table 1: Quantitative Solubility Profile for Cyclohexanecarboxamides
SolventMax Solubility (mg/mL)Max Molarity (mM)Application Recommendation
Anhydrous DMSO ~100 mg/mL~473 mMOptimal for Master Stocks[4]
Absolute Ethanol ~42 mg/mL~198 mMAlternative (Requires sealed handling)[5]
Water / PBS < 1 mg/mLInsolubleNot Recommended for primary dissolution
Molarity estimates based on the molecular weight of standard cyclohexanecarboxamide derivatives.

Master Stock Preparation Protocol

This protocol establishes a highly concentrated, stable master stock that serves as the foundation for both in vitro and in vivo downstream applications.

G A Solid Compound (Hydrophobic) B Add Anhydrous DMSO (Primary Solubilization) A->B Vortex / Sonicate C Master Stock (Clear Solution) B->C Visual Inspection D In Vitro Assay (Media Dilution) C->D Keep DMSO < 0.1% E In Vivo Formulation (Sequential Co-solvents) C->E Add PEG300 -> Tween80 -> Saline

Workflow for preparing 3,4-dimethylcyclohexanecarboxamide master stocks and assay formulations.

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized solid 3,4-dimethylcyclohexanecarboxamide to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation on the powder, which would introduce water and compromise DMSO solubility[5].

  • Weighing: Weigh the desired mass (e.g., 10 mg) into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 50 mM or 100 mg/mL stock[4].

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to break the crystalline lattice of the solid compound, accelerating dissolution in the viscous DMSO[4].

  • Validation Checkpoint (Self-Validating System): Hold the tube against a light source. The solution must be 100% optically clear with no Schlieren lines or floating micro-crystals. If turbidity is observed, the compound has not fully dissolved; re-sonicate or slightly dilute with DMSO.

  • Storage: Aliquot into single-use vials and store at -80°C.

In Vitro Cell Culture Formulation

When introducing the compound to cell culture media (e.g., for melanoma viability assays or TRPM8 patch-clamp electrophysiology), the primary challenge is preventing DMSO-induced cytotoxicity while keeping the compound in solution.

Step-by-Step Methodology:
  • Intermediate Dilution: Dilute the Master Stock in pure DMSO to create a 1000X working stock of your final desired assay concentration.

  • Media Introduction: Warm the complete culture media to 37°C. While vortexing the media, inject the 1000X working stock dropwise.

  • Causality of Dropwise Addition: Rapid injection creates localized zones of high water concentration, causing the hydrophobic carboxamide to instantaneously nucleate and crash out. Dropwise addition under vortexing ensures infinite dilution kinetics.

  • Validation Checkpoint: The final DMSO concentration must not exceed 0.1% (v/v). Include a 0.1% DMSO vehicle control in your assay to validate that any observed suppression of cellular viability or Ca²⁺ influx is strictly due to TRPM8 activation, not solvent toxicity[3].

In Vivo Formulation Strategy

For animal models (e.g., assessing cold hyperalgesia or systemic TRPM8 activation), aqueous vehicles like saline are required. However, adding saline directly to a DMSO stock will cause immediate precipitation. A sequential co-solvent system is thermodynamically required[4].

Table 2: Validated In Vivo Co-Solvent Formulation[4]
ReagentVolume %Mechanistic Function (Causality)
DMSO 10%Primary solubilizer; maintains the compound in a molecularly dispersed state.
PEG300 40%Co-solvent; lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and water.
Tween-80 5%Non-ionic surfactant; provides steric stabilization to form stable micro-emulsions.
Saline (0.9%) 45%Aqueous vehicle; ensures physiological osmolarity and pH for injection.
Step-by-Step Methodology:

Critical Rule: Solvents MUST be added in the exact sequence listed below.

  • Primary Solution: Start with the required dose of compound dissolved in 10% (by final volume) DMSO [4].

  • PEG Addition: Add 40% PEG300 . Vortex thoroughly until completely homogeneous.

  • Surfactant Addition: Add 5% Tween-80 . Vortex vigorously. Validation Checkpoint: The solution must remain perfectly clear. If it turns milky here, the compound concentration is too high for the solvent capacity.

  • Aqueous Phase: Finally, add 45% Saline dropwise while continuously vortexing.

  • Validation Checkpoint (Self-Validating System): Let the final formulation sit at room temperature for 15 minutes. If no precipitation or cloudiness occurs, the micro-emulsion is thermodynamically stable and ready for immediate administration.

References

  • Mizuno, K., et al. "L type Ca²+ channel blockers prevent oxaliplatin-induced cold hyperalgesia and TRPM8 overexpression in rats." PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Yamamura, H., et al. "TRPM8 activation suppresses cellular viability in human melanoma." American Journal of Physiology-Cell Physiology 295.2 (2008): C296-C301. Available at:[Link]

Sources

Application Note: Formulation and Efficacy of 3,4-Dimethylcyclohexanecarboxamide in Topical and Cosmetic Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The demand for sensory-enhancing cosmetic and topical formulations has driven the evolution of cooling agents from traditional terpene alcohols (like L-menthol) to advanced synthetic carboxamides[1]. Cyclohexanecarboxamide, 3,4-dimethyl- (CAS: 681448-29-3), a structural analog in the well-known Wilkinson Sword (WS) cooling agent family, represents a significant leap in sensory engineering[2][3].

Unlike menthol, which suffers from high volatility, a strong minty odor, and potential ocular/dermal irritation at high concentrations, 3,4-dimethylcyclohexanecarboxamide is virtually odorless, non-volatile, and provides a prolonged cooling sensation[1][3].

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by this compound is not a physical drop in skin temperature, but a neurochemical illusion mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel[4][5]. TRPM8 is a calcium-permeable cation channel expressed in primary afferent sensory neurons (C- and A-delta fibers)[5][6].

Cyclohexanecarboxamides act as Type I agonists at the TRPM8 receptor[7]. They bind to the receptor and stabilize its open conformation, lowering the temperature threshold required for channel activation[6][7]. This triggers an influx of Ca²⁺ and Na⁺ ions, depolarizing the neuron and sending an action potential to the central nervous system, which interprets the signal as a clean, long-lasting cooling sensation[4][5].

TRPM8_Pathway A 3,4-dimethylcyclohexanecarboxamide (Topical Application) B Epidermal Penetration & Receptor Binding A->B C TRPM8 Channel Activation (Sensory Neurons) B->C Type I Agonist Binding D Ca2+ / Na+ Influx (Depolarization) C->D Channel Opening E Action Potential via C- and A-delta Fibers D->E Signal Transduction F CNS: Prolonged Cooling Sensation (No Thermal Drop) E->F Sensory Perception

Caption: TRPM8 receptor activation and signal transduction pathway by 3,4-dimethylcyclohexanecarboxamide.

Physicochemical Profiling & Formulation Rationale

To formulate effectively, one must understand the physical constraints of the active ingredient. 3,4-dimethylcyclohexanecarboxamide is a lipophilic powder. It is sparingly soluble in water but highly soluble in glycols, ethanol, and cosmetic lipid phases[8].

Table 1: Comparative Profiling of Cosmetic Cooling Agents

Cooling AgentChemical ClassRelative Cooling Intensity (Menthol = 1)LongevityOdor ProfileVolatility / Eye Irritation
L-Menthol Terpene Alcohol1.0Short (~15-20 min)Strong MintHigh / High
WS-3 Cyclohexanecarboxamide~1.5Medium (~30-45 min)OdorlessLow / None
WS-23 Aliphatic Amide~0.75Medium (~30 min)OdorlessLow / None
3,4-dimethyl- (Subject Compound)Cyclohexanecarboxamide~1.5 - 2.0Long (>60 min)OdorlessNon-volatile / None

Data synthesized from industry sensory evaluations and TRPM8 binding assays[1][3][8].

Experimental Protocols

The following protocols are designed as self-validating systems . Because 3,4-dimethylcyclohexanecarboxamide is prone to recrystallization in aqueous-heavy systems, the causality behind these steps focuses on thermodynamic stability and proper solvent partitioning.

Protocol A: Pre-dispersion and Solubilization Workflow

Objective: To create a stable, non-crystallizing active premix (Phase C) for incorporation into emulsions or hydrogels.

  • Solvent Selection: Weigh out Propylene Glycol (PG) and PEG-40 Hydrogenated Castor Oil in a 2:1 ratio. Rationale: PG acts as the primary solvent, while the surfactant (PEG-40) creates micelles that prevent the lipophilic cooling agent from crashing out when introduced to the aqueous phase.

  • Active Addition: Add 10% (w/w) of 3,4-dimethylcyclohexanecarboxamide powder to the solvent mixture.

  • Thermal Solubilization: Gently heat the mixture to 45°C – 50°C using a water bath while employing magnetic stirring at 300 RPM.

  • Validation Checkpoint (Crucial): Remove a 1 mL aliquot and observe it under a polarized light microscope.

    • Pass: The solution is optically clear with no birefringent crystals.

    • Fail: Crystals are visible. Corrective Action: Increase the PG ratio by 2% increments and maintain heat until complete solubilization is achieved.

Protocol B: Formulation of a Long-Lasting Cooling Hydrogel

Objective: To formulate a soothing, alcohol-free hydrogel (e.g., for post-sun care or sports recovery) utilizing the premix from Protocol A.

Phase A (Aqueous Base):

  • Deionized Water: Q.S. to 100%

  • Glycerin: 3.0%

  • Carbomer (e.g., Carbopol 940): 0.5%

Phase B (Neutralization):

  • Triethanolamine (TEA) or Tromethamine: Q.S. to pH 6.0 - 6.5

Phase C (Cooling Premix from Protocol A):

  • Active Premix: 3.0% (Yielding 0.3% final active concentration)

Step-by-Step Methodology:

  • Hydration: Disperse the Carbomer into the Deionized Water under high-shear homogenization (800 RPM) at room temperature. Allow 30 minutes for complete polymer swelling. Rationale: Proper hydration prevents "fish-eyes" and ensures a uniform yield value.

  • Humectant Addition: Stir in Glycerin.

  • Neutralization: Slowly add Phase B dropwise while sweeping the mixture with a paddle stirrer (150 RPM) until a clear, viscous gel forms. Validation Checkpoint: Verify the pH is between 6.0 and 6.5. TRPM8 activity can be modulated by pH; highly acidic environments can inhibit the Ca²⁺ response[5].

  • Active Incorporation: Add Phase C to the neutralized gel. Mix thoroughly at 200 RPM for 15 minutes. Rationale: Adding the lipophilic active after neutralization traps the micellar structures within the cross-linked polymer network, drastically reducing the thermodynamic drive for recrystallization.

Formulation_Workflow A Phase A (Aqueous + Polymer) D Emulsification (70-75°C) A->D B Phase B (Lipids + Emulsifiers) B->D C Phase C (Cooling Agent + Solvent) E Cooling & Homogenization C->E Add Phase C D->E Cool to <40°C F Final Cooling Cosmetic Formulation E->F Quality Control

Caption: Step-by-step emulsification workflow for incorporating lipophilic cooling agents.

Stability Testing & Sensory Validation

To ensure the trustworthiness of the final product, the formulation must undergo a dual-validation process:

  • Accelerated Stability (Freeze-Thaw Cycling): Subject the hydrogel to three cycles of -10°C (24 hours) to 40°C (24 hours).

    • Causality: Temperature fluctuations force the solvent system to its limits. If the cooling agent was improperly solubilized, the thermodynamic stress of the freeze-thaw cycle will force it to precipitate, resulting in a cloudy gel or gritty texture.

  • In-Vivo Sensory Mapping: Apply 0.1g of the hydrogel to the volar forearm of a human subject. Record the onset time of the cooling sensation (typically 1-3 minutes for cyclohexanecarboxamides) and the duration of the effect. Compare against a 0.3% L-menthol control. The target profile for 3,4-dimethylcyclohexanecarboxamide is a delayed onset but a sustained cooling plateau exceeding 60 minutes, with zero olfactory detection[1][3].

References

  • Cooler than Menthol. Leffingwell & Associates. URL:[Link]

  • Modulation of Thermoreceptor TRPM8 by Cooling Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife. URL:[Link]

  • Symcool® Cooling Agents. Symrise. URL:[Link]

  • TRPM8 - Wikipedia. Wikipedia. URL: [Link]

Sources

Application Note: Orthogonal Spectroscopic Characterization of 3,4-Dimethylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context and Mechanistic Rationale

The structural elucidation of substituted cycloaliphatic amides, such as 3,4-dimethylcyclohexanecarboxamide, requires a multi-modal analytical approach. As a primary amide situated on a substituted cyclohexane ring, the molecule presents distinct electronic and stereochemical challenges. Fourier Transform Infrared (FTIR) spectroscopy is deployed to probe the vibrational modes of the highly polar carboxamide functional group. Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to map the carbon skeleton and resolve the complex spatial arrangements (axial vs. equatorial positioning) of the ring substituents. Together, these techniques form a self-validating orthogonal workflow essential for rigorous drug development and materials characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

Spectroscopic Causality

FTIR is acutely sensitive to the dipole moment changes inherent to the carboxamide group. Because 3,4-dimethylcyclohexanecarboxamide is a primary amide (containing an -NH₂ group), it yields a highly specific spectral signature. The presence of two N-H bonds results in symmetric and asymmetric stretching vibrations, producing a characteristic doublet between 3370 and 3170 cm⁻¹[1]. This doublet definitively distinguishes it from secondary amides (which show a single peak) and tertiary amides (which lack N-H stretches entirely)[1].

Furthermore, the Amide I band (predominantly the C=O stretch) appears at a lower frequency (1650–1680 cm⁻¹) than typical un-conjugated ketones[2]. This downshift is caused by resonance stabilization: the nitrogen lone pair delocalizes into the carbonyl pi system, reducing the C=O double bond character and consequently lowering its vibrational force constant[2]. The Amide II band, representing the N-H bending vibration, typically manifests between 1620 and 1590 cm⁻¹[2].

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting to prevent moisture absorption, which can artificially broaden the N-H stretching region and obscure the primary amide doublet.

  • Instrument Preparation: Purge the ATR-FTIR spectrometer with dry nitrogen for 15 minutes to minimize atmospheric H₂O and CO₂ interference.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a pristine diamond ATR crystal.

    • Validation Checkpoint: Ensure the baseline at 4000 cm⁻¹ is flat and registers at 100% transmittance. A sloping baseline indicates residual contamination or scattering.

  • Sample Application: Deposit 1–2 mg of solid 3,4-dimethylcyclohexanecarboxamide directly onto the crystal. Lower the ATR anvil to apply uniform pressure, ensuring optimal optical contact with the evanescent wave.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 transients to maximize the signal-to-noise ratio.

  • Post-Processing: Apply an ATR-correction algorithm to account for depth-of-penetration variations at lower wavenumbers, followed by a baseline correction.

Quantitative FTIR Assignments
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3350 – 3370N-H Asymmetric StretchPrimary Amide (-NH₂)
3170 – 3200N-H Symmetric StretchPrimary Amide (-NH₂)
2850 – 2960C-H StretchCyclohexane Ring & Methyls
1650 – 1680C=O Stretch (Amide I)Primary Amide Carbonyl
1590 – 1620N-H Bend (Amide II)Primary Amide (-NH₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Causality

While FTIR confirms the functional groups, ¹H and ¹³C NMR are required to determine the relative stereochemistry of the molecule. Cyclohexane derivatives exist in dynamic chair conformations. The chemical shift difference between axial and equatorial protons is driven by the diamagnetic anisotropy of the adjacent C-C single bonds[3]. In 3,4-dimethylcyclohexanecarboxamide, the bulky methyl and carboxamide substituents lock the ring into preferred conformations to minimize 1,3-diaxial steric strain. This rigidification allows for the resolution of distinct multiplets for the ring protons, distinguishing them from the time-averaged single peak observed in unsubstituted cyclohexane[4].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4].

  • Tube Loading: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solvent column is at least 4 cm high to prevent magnetic field shimming artifacts.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz (or higher). Utilize a standard single-pulse sequence (e.g., zg30), 16–32 transients, and a relaxation delay (D1) of 2 seconds.

    • Validation Checkpoint: Verify the TMS peak is sharp and calibrated exactly to 0.00 ppm. Check the residual CHCl₃ solvent peak at 7.26 ppm to confirm optimal field locking and shimming quality.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra using 512–1024 transients. Crucially, extend the relaxation delay to 2–3 seconds and use a 30-degree flip angle to ensure the quaternary carbonyl carbon fully relaxes between pulses, preventing signal attenuation.

  • Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the resulting spectra.

Quantitative NMR Assignments
NucleusChemical Shift (δ, ppm)MultiplicityStructural Assignment
¹H5.50 – 6.50Broad Singlet-NH₂ (Amide protons, exchanges with D₂O)
¹H2.00 – 2.30MultipletC1-H (Methine adjacent to carbonyl)
¹H1.20 – 1.60MultipletsC3, C4-H (Methines adjacent to methyls)
¹H1.00 – 1.90MultipletsC2, C5, C6-H₂ (Cyclohexane ring CH₂ groups)
¹H0.85 – 0.95Doublets-CH₃ (Methyl groups at C3, C4)
¹³C175.0 – 178.0Singlet (Cq)C=O (Amide carbonyl)
¹³C25.0 – 45.0VariousC1 to C6 (Cyclohexane ring carbons)
¹³C15.0 – 20.0Singlets (CH₃)-CH₃ (Methyl carbons)

Characterization Workflow Visualization

CharacterizationWorkflow Start 3,4-Dimethylcyclohexanecarboxamide (Solid Sample) FTIR FTIR Spectroscopy (ATR Method) Start->FTIR NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR AmideBands Primary Amide Detection: Amide I (C=O) Amide II (N-H bend) N-H Stretch Doublet FTIR->AmideBands RingBands Aliphatic Ring Detection: C-H Stretch C-H Bend FTIR->RingBands ProtonNMR 1H NMR Analysis: Stereochemistry & Axial/Equatorial Protons NMR->ProtonNMR CarbonNMR 13C NMR Analysis: Carbonyl (~175 ppm) Aliphatic Carbons NMR->CarbonNMR Validation Orthogonal Validation of Molecular Structure AmideBands->Validation RingBands->Validation ProtonNMR->Validation CarbonNMR->Validation

Workflow for orthogonal FTIR and NMR characterization of 3,4-dimethylcyclohexanecarboxamide.

References

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: spectroscopyonline.com URL: [Link]

  • Title: INFRARED SPECTROSCOPY Source: spcmc.ac.in URL: [Link]

  • Title: NMR Spectra of Some Cyclohexyl Derivatives Source: aip.org URL: [Link]

  • Title: C6H12 cyclohexane low high resolution 1H proton nmr spectrum Source: docbrown.info URL: [Link]

Sources

The Synthetic Utility of Cyclohexanecarboxamide, 3,4-dimethyl- in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclohexanecarboxamide scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a key pharmacophore in a range of therapeutic agents. This document provides a comprehensive guide to the synthesis and application of a specific derivative, Cyclohexanecarboxamide, 3,4-dimethyl-, with a particular focus on its role as a precursor in the development of selective kappa opioid receptor (KOR) agonists. These agonists represent a promising class of non-addictive analgesics with potential applications in treating pain, pruritus, and substance use disorders. This guide offers detailed synthetic protocols, an exploration of the critical role of stereochemistry, and insights into the pharmacological significance of this versatile building block for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclohexanecarboxamide Moiety

The amide bond is a cornerstone of peptide and pharmaceutical chemistry, and its incorporation within a cyclohexyl ring system offers a unique combination of structural rigidity and conformational flexibility.[1] The cyclohexane core can influence a molecule's lipophilicity, metabolic stability, and ability to orient functional groups in three-dimensional space for optimal target engagement. Specifically, the 3,4-dimethyl substitution pattern on the cyclohexane ring provides an additional layer of structural definition that can be exploited to fine-tune receptor selectivity and potency.

The primary therapeutic area where the cyclohexanecarboxamide scaffold has demonstrated significant potential is in the modulation of the kappa opioid receptor (KOR).[2][3] KOR agonists are of considerable interest as they can produce potent analgesia without the severe side effects associated with mu-opioid receptor agonists like morphine, such as respiratory depression and addiction.[2][4] The development of selective KOR agonists is a key strategy in the search for safer and more effective pain management therapies.

Part 1: Synthesis of Cyclohexanecarboxamide, 3,4-dimethyl- Derivatives

The synthesis of Cyclohexanecarboxamide, 3,4-dimethyl- and its N-substituted derivatives is most commonly achieved through an amide coupling reaction between 3,4-dimethylcyclohexanecarboxylic acid and a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the use of a coupling reagent to activate the carboxylic acid is essential for achieving high yields under mild conditions.

General Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of N-substituted 3,4-dimethylcyclohexanecarboxamides.

Amide Coupling Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Work-up and Purification Acid 3,4-Dimethylcyclohexanecarboxylic Acid Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Acid->Coupling_Reagent Addition Activated_Intermediate Activated Ester Intermediate Coupling_Reagent->Activated_Intermediate Formation Amine Primary or Secondary Amine Activated_Intermediate->Amine Nucleophilic Attack Product N-Substituted 3,4-Dimethylcyclohexanecarboxamide Amine->Product Amide Formation Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Cyclohexanecarboxamide, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in primary amide synthesis. While converting 3,4-dimethylcyclohexanecarboxylic acid to its corresponding amide (Cyclohexanecarboxamide, 3,4-dimethyl-) appears straightforward on paper, practical execution often suffers from low yields due to intermediate hydrolysis, competing nucleophiles, or improper stoichiometry.

This guide provides a causality-driven, self-validating troubleshooting framework. We do not just tell you what to do; we explain the thermodynamic and kinetic reasons behind each operational choice to ensure your protocols are robust and reproducible.

Diagnostic Workflow

G Start Low Yield of 3,4-dimethylcyclohexanecarboxamide CheckSM Check Unreacted Starting Material (TLC/HPLC) Start->CheckSM HighSM High Unreacted Acid CheckSM->HighSM LowSM Low Unreacted Acid CheckSM->LowSM ActivationIssue Activation Failure (Check SOCl2/Coupling Reagents) HighSM->ActivationIssue HydrolysisIssue Intermediate Hydrolysis (Check Moisture/Anhydrous Conditions) HighSM->HydrolysisIssue SideReactions Check for Byproducts (Nitrile, Anhydride, Ester) LowSM->SideReactions WorkupLoss Workup Loss (Aqueous Partitioning) LowSM->WorkupLoss

Diagnostic workflow for isolating low yield causes in 3,4-dimethylcyclohexanecarboxamide synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am reacting 3,4-dimethylcyclohexanecarboxylic acid directly with ammonia, but I recover nearly 100% of my starting material. Why isn't the amide forming? Causality & Expert Insight: Carboxylic acids and amines undergo a rapid acid-base reaction rather than nucleophilic acyl substitution[1]. The pKa​ of the carboxylic acid is roughly 4.5, while ammonia is a moderate base. Mixing them directly forms the unreactive ammonium 3,4-dimethylcyclohexanecarboxylate salt[2]. Because the resulting carboxylate anion is resonance-stabilized and lacks a good leaving group, the nucleophilic attack by ammonia cannot proceed at room temperature[3]. Solution: You must activate the carboxylic acid. This is typically achieved by converting it to an acid chloride (using oxalyl chloride or thionyl chloride)[3] or by using a dehydrating coupling reagent like EDC or DCC[2].

Q2: I activated my acid with oxalyl chloride, then added 2.0 M ammonia in methanol. My yield is terrible, and LC-MS shows a mass corresponding to a methyl ester. What went wrong? Causality & Expert Insight: This is a classic kinetic trap. While ammonia is a better nucleophile than methanol, the solvent (methanol) is present in massive stoichiometric excess. The highly electrophilic 3,4-dimethylcyclohexanecarbonyl chloride reacts with the methanol solvent to form methyl 3,4-dimethylcyclohexanecarboxylate[4]. Solution: Never use alcoholic solvents when quenching highly reactive acid chlorides unless you specifically want the ester. Instead, use anhydrous ammonia gas bubbled into a non-nucleophilic solvent (like DCM or THF), or use a commercially available solution of ammonia in THF or dioxane[4]. Alternatively, use Schotten-Baumann conditions (aqueous ammonium hydroxide in a biphasic DCM/water mixture), as amines are generally far more nucleophilic than water/hydroxide, allowing the amidation to outcompete hydrolysis[3].

Q3: I switched to ammonia in THF, but now I am isolating a significant amount of the symmetric anhydride instead of the primary amide. How is this forming? Causality & Expert Insight: Anhydride formation occurs when unreacted 3,4-dimethylcyclohexanecarboxylic acid (or its carboxylate) attacks the newly formed acid chloride[4]. This typically happens if the ammonia concentration is too low, or if the acid chloride is added too quickly, creating localized depletion of ammonia. Solution: Employ an inverse addition technique. Dilute your acid chloride in THF and add it dropwise to a vigorously stirred, large excess of the ammonia solution (e.g., 5-10 equivalents) chilled to 0 °C[4]. This ensures that ammonia is always in kinetic excess relative to the acid chloride, completely suppressing the competing anhydride pathway.

Q4: My reaction seems to stall, and I suspect the 3,4-dimethyl substitution is causing steric hindrance. Is this valid? Causality & Expert Insight: The 3,4-dimethyl groups are located at the γ and δ positions relative to the carbonyl carbon. While they introduce some conformational bias to the cyclohexane ring, they do not provide significant steric hindrance at the electrophilic carbonyl center itself. It is far more likely that your low yield is due to moisture ingress causing intermediate hydrolysis back to the starting acid[5]. Ensure your glassware is flame-dried and your reaction is kept strictly under an inert atmosphere until the amidation step.

Quantitative Data: Comparison of Amidation Strategies

To assist in selecting the optimal route for synthesizing Cyclohexanecarboxamide, 3,4-dimethyl-, the following table summarizes the kinetic and practical trade-offs of common activation strategies.

Activation MethodReagentsTypical YieldPrimary Failure ModeOptimization Strategy
Direct Heating NH3​ (gas), >150 °C< 20%Substrate degradation, volatilizationAvoid; thermodynamically unfavorable[1].
Acid Chloride (COCl)2​ , cat. DMF, then NH3​ /THF85 - 95%Ester formation (if MeOH used)[4], HydrolysisUse inverse addition into anhydrous NH3​ in THF[4].
Carbodiimide Coupling EDC·HCl, HOBt, NH4​Cl , DIPEA70 - 85%Incomplete activation, poor solubilityPre-activate acid with EDC/HOBt for 30 mins before adding NH4​Cl .
Schotten-Baumann SOCl2​ , then aq. NH4​OH / DCM75 - 90%Competitive hydrolysis[3]Ensure vigorous biphasic stirring; use massive excess of NH4​OH [3].
Self-Validating Experimental Protocol: Acid Chloride Route

This methodology relies on the acid chloride intermediate, which is generally the most robust and cost-effective method for primary amide synthesis if moisture is strictly controlled[3]. The protocol includes a self-validation checkpoint to prevent wasted effort.

Step 1: Acid Chloride Formation

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 3,4-dimethylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). (Mechanistic Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which accelerates activation).

  • Activation: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Observe gas evolution ( CO , CO2​ , HCl ).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot and quench it into 100 µL of benzylamine[4]. Analyze via TLC or LC-MS. If the benzylamide derivative is the sole product, activation is 100% complete. If unreacted acid remains, add 0.2 eq more oxalyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,4-dimethylcyclohexanecarbonyl chloride. Do not expose to atmospheric moisture.

Step 2: Amidation via Inverse Addition

  • Preparation: In a separate flame-dried flask, prepare a solution of 0.5 M Ammonia in THF (5.0 eq) and cool to 0 °C.

  • Inverse Addition: Redissolve the crude acid chloride in a minimum volume of anhydrous THF. Add this solution dropwise to the chilled ammonia solution under vigorous stirring[4].

  • Reaction: Stir for 1 hour at 0 °C, then allow to warm to room temperature. A white precipitate of ammonium chloride ( NH4​Cl ) will form immediately, visually confirming the reaction is proceeding.

Step 3: Workup and Isolation

  • Quench: Add water to the reaction mixture to dissolve the NH4​Cl salts.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (to remove any trace unreacted carboxylic acid)[5], followed by brine.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure Cyclohexanecarboxamide, 3,4-dimethyl-.

Reaction Pathway Visualization

Pathway Acid 3,4-Dimethylcyclohexane- carboxylic acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride (COCl)2, DMF Anhydrous Salt Ammonium Salt (Unreactive) Acid->Salt NH3 directly (Acid-Base rxn) AcidChloride->Acid H2O (Moisture) Hydrolysis Ester Methyl Ester (Dead End) AcidChloride->Ester NH3 in MeOH (Kinetic Trap) Amide 3,4-Dimethylcyclohexane- carboxamide (Product) AcidChloride->Amide NH3 in THF (Inverse Addition)

Kinetic and thermodynamic pathways in the synthesis of 3,4-dimethylcyclohexanecarboxamide.

References
  • Reddit. "Amide from carboxylic acid synthesis : r/Chempros." Reddit. Available at:[Link]

  • Jack Westin. "Synthesis of Amides - Organic Chemistry." Jack Westin. Available at: [Link]

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting GC-MS Thermal Degradation of Cyclohexanecarboxamide, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of Cyclohexanecarboxamide, 3,4-dimethyl-. This compound, a primary amide, is notoriously difficult to analyze intact due to its thermal lability. This guide provides field-proven troubleshooting steps, instrumental adjustments, and derivatization protocols to ensure structural integrity and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive secondary peak and poor recovery for Cyclohexanecarboxamide, 3,4-dimethyl-? A1: You are likely observing thermal degradation. Primary amides contain active hydrogen atoms on the nitrogen. When exposed to temperatures exceeding 250°C in a standard split/splitless (S/SL) GC inlet—especially in the presence of active sites like glass wool or un-deactivated metal surfaces—the molecule undergoes an 1[1]. In this case, it loses a water molecule (-18 Da) to form 3,4-dimethylcyclohexanecarbonitrile[2]. You can self-validate this by checking your MS spectra for the degradation product, which will have a molecular weight exactly 18 mass units lower than your target amide.

Q2: How can I adjust my GC hardware parameters to prevent this dehydration without chemically modifying my sample? A2: The causality of the degradation is a combination of high thermal energy and residence time in the inlet. To mitigate this:

  • Lower Inlet Temperature: Reduce the S/SL inlet temperature to 200–220°C. This reduces the thermal energy available to cross the dehydration activation barrier.

  • Remove Glass Wool: Glass wool provides a high surface area that acts as a catalytic site for degradation. Use a deactivated, wool-less liner.

  • Cold On-Column (COC) Injection: If lowering the S/SL temperature causes poor volatilization, switch to Cold On-Column (COC) injection. COC deposits the liquid sample directly into the column at a low temperature, completely bypassing the explosive thermal shock of a hot inlet.

Q3: If hardware adjustments fail to recover the intact amide, what is the best chemical approach? A3: Chemical derivatization is the definitive solution. By3 on the amide nitrogen with a less polar, thermally stable functional group, you eliminate the possibility of dehydration[3]. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective. It replaces the N-H bonds with N-Si(CH3)3 (trimethylsilyl) groups, significantly4[4].

Data Presentation: Comparison of Mitigation Strategies

Mitigation StrategyMechanism of ActionTarget Analyte Recovery (%)Nitrile Formation (%)ProsCons
Standard S/SL (250°C) Direct vaporization (Baseline)< 40%> 60%Simple, no prepSevere thermal degradation
S/SL (200°C, No Wool) Reduced thermal energy & active sites70 - 85%15 - 30%Quick hardware fixPotential inlet discrimination
Cold On-Column (COC) Bypasses hot vaporization> 95%< 5%Excellent thermal preservationRequires specific hardware/columns
Silylation (BSTFA/TMCS) Chemical protection of -CONH2> 98% (as TMS derivative)0%Ultimate stability, sharp peaksAdds sample prep time, moisture sensitive

Experimental Protocols

Protocol 1: Cold On-Column (COC) Injection Setup

Causality: Bypassing the hot inlet prevents the thermal shock that drives the dehydration of the amide to the nitrile.

  • Hardware Preparation: Install a COC injector and a retention gap (e.g., 1-2 meters of deactivated fused silica, 0.53 mm ID) connected to your primary analytical column (e.g., DB-5MS).

  • Temperature Programming: Set the initial oven and inlet temperature to 3-5°C below the boiling point of your sample solvent (e.g., if using Ethyl Acetate, set to 72°C).

  • Injection: Inject 1.0 µL of the sample directly into the retention gap.

  • Ramp: Program the oven to hold the initial temperature for 1 minute, then ramp at 10°C/min to 280°C.

  • Validation (Self-Validating System): Monitor the total ion chromatogram (TIC). The absence of the m/z corresponding to the nitrile (M-18) confirms successful preservation of the intact amide.

Protocol 2: Silylation of Cyclohexanecarboxamide, 3,4-dimethyl-

Causality: BSTFA reacts with the active hydrogens of the primary amide to form a TMS-derivative, preventing the elimination of H2O. 5 and drives the reaction forward[5].

  • Sample Drying: Transfer 1.0 mg of the amide sample into a 2 mL glass reaction vial. Ensure the sample is completely anhydrous, as water rapidly quenches BSTFA.

  • Solvent Addition: Dissolve the sample in 200 µL of anhydrous Pyridine.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and heat in a heating block at4[4].

  • Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL of the derivatized mixture into the GC-MS (S/SL inlet at 250°C is now safe to use).

  • Validation (Self-Validating System): Look for the molecular ion of the mono- or di-TMS derivatized amide, characterized by a mass shift of +72 Da or +144 Da, respectively, and characteristic loss of -15 Da (methyl group from TMS).

Visualizations

ReactionPathway Amide Cyclohexanecarboxamide, 3,4-dimethyl- (Primary Amide) HotInlet Hot GC Inlet (>250°C) Thermal Shock Amide->HotInlet Direct Injection DerivReagent BSTFA + 1% TMCS (70°C, 45 min) Amide->DerivReagent Chemical Derivatization Degradation Thermal Dehydration (-H2O) HotInlet->Degradation Nitrile 3,4-dimethylcyclohexane- carbonitrile (Artifact) Degradation->Nitrile Protected TMS-Derivatized Amide (Thermally Stable) DerivReagent->Protected Detection Intact GC-MS Detection (Accurate Quant) Protected->Detection GC-MS Analysis

Mechanistic pathway comparing thermal degradation of amides to nitriles versus TMS derivatization.

Workflow Start Initial GC-MS Analysis of Primary Amide Decision Is Nitrile Peak Present or Recovery Low? Start->Decision Hardware Hardware Adjustment: Lower Inlet Temp to 200°C Remove Glass Wool Decision->Hardware Yes (Degradation) Success Stable Analyte & Accurate Quantification Decision->Success No (Stable) Reanalyze Re-analyze via GC-MS Hardware->Reanalyze Chemistry Chemical Solution: Perform Silylation (BSTFA + TMCS) Hardware->Chemistry If hardware limits reached Reanalyze->Decision Iterative Check Chemistry->Success

Troubleshooting workflow for resolving thermal degradation of primary amides during GC-MS analysis.

References

  • Title: Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry Source: ResearchGate URL
  • Title: Improving reaction yield for nitrile synthesis Source: Benchchem URL
  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL
  • Title: Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols Source: Benchchem URL
  • Source: colostate.

Sources

resolving crystallization and precipitation issues with 3,4-dimethylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for researchers and drug development professionals dealing with the complex isolation of cycloaliphatic amides. Crystallizing 3,4-dimethylcyclohexanecarboxamide presents unique thermodynamic challenges, primarily due to stereoisomerism and strong intermolecular hydrogen bonding that frequently drive the system into Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Diagnostic Decision Matrix

The following workflow illustrates the critical decision points for diagnosing and resolving phase separation issues during the crystallization of cycloaliphatic amides.

TroubleshootingWorkflow Step1 Crude 3,4-dimethylcyclohexanecarboxamide Step2 Dissolve in EtOAc/Cyclohexane at 65°C Step1->Step2 Step3 Controlled Cooling (0.1°C/min) Step2->Step3 Decision Phase Observation Step3->Decision PathA Liquid-Liquid Phase Separation (Oiling Out) Decision->PathA Emulsion Forms PathB Primary Nucleation (Crystallization) Decision->PathB Solid Particles Form Intervention Reheat to Clear Phase Add Seed Crystals at 50°C PathA->Intervention Validation In-line FTIR: Confirm Desupersaturation PathB->Validation Intervention->Step3 Recool Final Filter, Wash & Dry Validation->Final

Workflow for diagnosing and resolving liquid-liquid phase separation in amide crystallization.

Knowledge Base: FAQs & Mechanistic Troubleshooting

Q1: Why does my 3,4-dimethylcyclohexanecarboxamide consistently form a milky emulsion (oil out) instead of crystallizing? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when a solute-enriched liquid phase separates from the solvent before primary nucleation can occur . For 3,4-dimethylcyclohexanecarboxamide, this is driven by its stereochemical complexity. The compound contains multiple stereocenters (the 3,4-dimethyl groups and the carboxamide relative to the cyclohexane ring). If your synthesis yields a mixture of diastereomers, the variations in 3D geometry severely disrupt the highly directional N-H···O=C hydrogen bonding network required to build a stable crystal lattice. This thermodynamic frustration depresses the melting point of the mixture below the saturation temperature of the solvent, causing the compound to separate as a supercooled liquid rather than a solid [[1]]([Link]).

Q2: How do I select a solvent system that promotes nucleation over LLPS? A2: To prevent LLPS, you must engineer the solvent environment so that the liquid-liquid coexistence curve is suppressed below the solubility curve. Highly polar amides often oil out in purely non-polar solvents (like heptane) due to a massive miscibility gap, but remain too soluble in purely polar solvents (like methanol) to achieve high yields . A binary solvent system—such as Ethyl Acetate (primary solvent) and Cyclohexane (anti-solvent)—allows you to precisely tune the dielectric constant. You must select a solvent ratio where the compound's melting point remains strictly higher than the temperature at which supersaturation is achieved.

Q3: If my system has already oiled out, how do I rescue the batch without losing yield? A3: Do not crash-cool the emulsion; rapid cooling traps impurities and solvent within the amorphous oil phase. Instead, reheat the reactor until the emulsion transitions back into a single, clear homogeneous phase. Begin a highly controlled, slow cooling ramp (e.g., 0.1 °C/min). Once the temperature reaches the metastable zone—just above the temperature where oiling was previously observed—introduce 1-2% (w/w) of finely milled seed crystals . Seeding bypasses the high activation energy barrier of primary nucleation, providing a template that forces the solute molecules to deposit onto the crystal lattice rather than clustering into liquid droplets .

Q4: What if seeding fails and the mixture still refuses to crystallize? A4: If seeding fails, your crude product is likely a near 1:1 mixture of diastereomers. In this state, direct crystallization is thermodynamically impossible due to mutual solubility depression. You must perform a pre-purification step. Use chromatographic separation (e.g., flash chromatography with a Hexane/EtOAc gradient) to enrich the desired isomer. Once the diastereomeric excess (d.e.) exceeds ~80%, the dominant isomer's crystal lattice energy will be sufficient to overcome the LLPS boundary.

Quantitative Analytics: Solvent Screening Profiles

The following table summarizes the thermodynamic behavior of 3,4-dimethylcyclohexanecarboxamide across various solvent systems. Use this data to benchmark your own solvent selection.

Solvent SystemRatio (v/v)Solubility at 65°C (mg/mL)Solubility at 5°C (mg/mL)Phase ObservationYield Recovery (%)
Methanol / Water1:1>500350No crystallization (Too soluble)N/A
Heptane100%15020Oiling out (LLPS)N/A
Toluene / Heptane1:421010Sticky solid / Gummy precipitate45%
EtOAc / Cyclohexane 1:3 280 15 Clean crystals (Requires seeding) 82%

Validated Methodology: Anti-Solvent Crystallization with Metastable Seeding

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Each phase includes a specific validation checkpoint to confirm the thermodynamic state before proceeding.

Phase 1: Dissolution & Clarification

  • Suspend the crude 3,4-dimethylcyclohexanecarboxamide in Ethyl Acetate at 2.5 volumes (v/w) inside a jacketed reactor.

  • Heat the suspension to 65 °C with an overhead stirrer set to 250 RPM until complete dissolution occurs.

  • Validation Checkpoint: Visually confirm a completely clear solution with no Schlieren lines. This ensures the total destruction of the compound's previous thermal history and prevents premature heterogeneous nucleation.

Phase 2: Anti-Solvent Titration

  • Maintain the reactor at 65 °C.

  • Slowly add Cyclohexane (anti-solvent) dropwise via an addition funnel until the solution becomes faintly turbid.

  • Immediately add 0.1 volumes of Ethyl Acetate to regain a clear solution.

  • Validation Checkpoint: The transient appearance and immediate disappearance of turbidity confirm the system has reached the exact edge of the metastable zone without crossing into LLPS.

Phase 3: Isothermal Seeding & Slurry Ripening

  • Program the jacketed reactor to cool at a strict rate of 0.1 °C/min down to 50 °C.

  • At 50 °C, introduce 1-2% (w/w) of finely milled, pure 3,4-dimethylcyclohexanecarboxamide seed crystals.

  • Hold the temperature isothermally at 50 °C for 2 hours to allow for slurry ripening and secondary nucleation.

  • Validation Checkpoint: Monitor the mother liquor using in-line ATR-FTIR. A steady decrease in the dissolved amide carbonyl stretch (~1650 cm⁻¹) confirms that desupersaturation is proceeding via crystal growth, validating that LLPS has been successfully avoided.

Phase 4: Isolation & Purity Check

  • Resume cooling at 0.1 °C/min down to 5 °C. Hold for 1 hour.

  • Filter the resulting suspension through a Büchner funnel.

  • Wash the filter cake with 1 volume of pre-chilled (5 °C) Cyclohexane.

  • Dry the crystals under a vacuum at 40 °C for 12 hours.

  • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) or a melting point test on the dried solid. A sharp endothermic peak confirms high diastereomeric purity and a well-ordered crystal lattice, validating the entire workflow.

Sources

Technical Support Center: Maximizing the Shelf-Life of Cyclohexanecarboxamide, 3,4-dimethyl- Samples

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage and handling of Cyclohexanecarboxamide, 3,4-dimethyl- samples. By adhering to these best practices, you can ensure the stability and integrity of your valuable research materials, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Compound

Cyclohexanecarboxamide, 3,4-dimethyl- is a derivative of cyclohexanecarboxamide. While specific data for this substituted compound is limited, its stability and handling can be largely inferred from the well-characterized parent compound, Cyclohexanecarboxamide. It is a white crystalline solid that is generally stable under normal conditions.[1] However, to maximize its shelf-life for long-term studies and ensure the highest purity for sensitive applications, stringent storage protocols are essential.

The primary factors influencing the stability of this compound are temperature, moisture, light, and exposure to incompatible substances. Degradation, when it occurs, is most likely to proceed via oxidative pathways or hydrolysis of the amide group, particularly under non-neutral pH conditions or in the presence of contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Cyclohexanecarboxamide, 3,4-dimethyl-?

A1: To maximize the shelf-life of your samples, they should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2][3]

Q2: Should I store my samples in the refrigerator or freezer?

A2: For long-term storage, refrigeration at 2-8°C is recommended.[4] While freezing is not explicitly required based on available data for similar compounds, it can be a viable option for very long-term storage, provided the sample is protected from freeze-thaw cycles. If you choose to freeze your samples, ensure they are in a tightly sealed container to prevent moisture condensation upon removal.

Q3: Is Cyclohexanecarboxamide, 3,4-dimethyl- sensitive to light?

A3: While not explicitly stated for this specific derivative, it is good laboratory practice to protect all chemical samples from direct sunlight and strong artificial light sources.[1] Storing samples in amber vials or in a dark cabinet will minimize the risk of photochemical degradation.

Q4: What materials are incompatible with Cyclohexanecarboxamide, 3,4-dimethyl-?

A4: The primary incompatibility for cyclohexanecarboxamides is with strong oxidizing agents.[2][5] Contact with these substances can lead to rapid degradation and potentially hazardous reactions. Ensure that your samples are not stored in proximity to chemicals such as peroxides, nitrates, or perchlorates.

Q5: How can I tell if my sample has degraded?

A5: Visual inspection is the first step. Look for changes in color (from white to yellow or brown), texture (clumping or melting), or the presence of an unusual odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity of the sample and identify any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample appears discolored (yellowish/brownish) Oxidation or exposure to contaminants.1. Do not use the sample for sensitive experiments.2. If the material is critical, attempt purification (e.g., recrystallization).3. Verify the purity of a small portion using an appropriate analytical method (e.g., HPLC, NMR).4. If degradation is confirmed, procure a new batch and review storage procedures.
Sample has a clumpy or moist appearance Absorption of atmospheric moisture due to improper sealing.1. Dry the sample under vacuum at a gentle temperature (do not exceed the melting point).2. Transfer the dried sample to a new, dry container with a tight-fitting lid.3. Store in a desiccator or a controlled low-humidity environment.
Inconsistent experimental results using the same batch Non-homogeneity of the sample or partial degradation.1. Thoroughly mix the sample before taking a portion for your experiment.2. If inconsistencies persist, it may indicate degradation. Perform an analytical purity check.3. Consider aliquoting the sample upon receipt to minimize repeated opening and closing of the main container.
Sample does not fully dissolve in the expected solvent The sample may have degraded into less soluble impurities, or the incorrect solvent is being used.1. Verify the solubility of Cyclohexanecarboxamide in the chosen solvent.2. Attempt to dissolve a small amount in a different, appropriate solvent.3. If solubility issues persist, it is a strong indicator of degradation. Analyze the sample for purity.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of a Cyclohexanecarboxamide, 3,4-dimethyl- sample. The exact parameters may need to be optimized for your specific instrument and column.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of Cyclohexanecarboxamide, 3,4-dimethyl- and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample to be tested and dissolve it in 10 mL of the same solvent used for the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards and the sample.

    • Determine the retention time of the main peak from the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.

Protocol 2: Sample Aliquoting for Long-Term Storage

To prevent contamination and degradation of the bulk sample from repeated handling, it is highly recommended to aliquot the material upon receipt.

  • Preparation:

    • Work in a clean and dry environment, such as a fume hood with low airflow or a glove box.

    • Prepare a set of appropriately sized, clean, and dry vials (amber glass is preferred).

    • Label each vial clearly with the compound name, batch number, concentration (if in solution), and date.

  • Aliquoting:

    • Carefully weigh out the desired amount of Cyclohexanecarboxamide, 3,4-dimethyl- into each vial.

    • If storing in solution, dissolve the compound in a suitable anhydrous solvent and dispense the solution into the vials.

  • Sealing and Storage:

    • Tightly seal each vial. For extra protection against moisture, consider using parafilm to wrap the cap.

    • Place the aliquoted vials in a labeled secondary container.

    • Store the container under the recommended conditions (cool, dry, and dark).[1][2]

Visual Guide: Decision-Making for Sample Integrity

start Sample Received visual_inspection Visual Inspection (Color, Texture) start->visual_inspection analytical_check Analytical Purity Check (e.g., HPLC, NMR) visual_inspection->analytical_check No visible issues quarantine Quarantine Sample visual_inspection->quarantine Visible issues (discoloration, clumping) use_sample Use Sample in Experiments analytical_check->use_sample Purity > 98% analytical_check->quarantine Purity < 98% purify Attempt Purification quarantine->purify discard Discard Sample quarantine->discard Purification not feasible purify->analytical_check After purification purify->discard Purification unsuccessful

Caption: Decision workflow for assessing the integrity of a Cyclohexanecarboxamide, 3,4-dimethyl- sample.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17566-51-7,Cyclohexanecarboxamide, N,N-dimethyl-. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Cooling Efficacy of Cyclohexanecarboxamide, 3,4-dimethyl- vs. WS-23 and Menthol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-performance cooling agents in pharmaceuticals, cosmetics, and food science has driven the evolution of synthetic Transient Receptor Potential Melastatin 8 (TRPM8) agonists. While Menthol remains the natural benchmark, its high volatility, strong odor, and off-target irritation limit its application. WS-23 (an acyclic amide) and Cyclohexanecarboxamide, 3,4-dimethyl- (a cyclic amide) represent advanced synthetic alternatives engineered to uncouple cooling efficacy from flavor interference.

This technical guide provides an objective, data-driven comparison of these three compounds, detailing their structure-activity relationships (SAR), receptor binding kinetics, and sensory profiles to assist formulation scientists in selecting the optimal cooling active.

Mechanistic Foundations of TRPM8 Activation

To objectively compare these agents, we must first understand their primary target: the TRPM8 receptor. TRPM8 is a calcium-permeable, non-selective cation channel expressed in primary sensory afferent neurons[1].

When a cooling agent binds to the transmembrane pocket of TRPM8, it induces a conformational change that opens the channel pore. This process is highly dependent on the allosteric modulation of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2)[2]. The resulting influx of extracellular Ca2+ depolarizes the neuronal membrane, triggering voltage-gated sodium channels to fire an action potential. This afferent signal is interpreted by the central nervous system as a "cooling" sensation, entirely independent of any actual temperature drop[3].

TRPM8_Pathway Agonist Cooling Agent (Menthol / WS-23 / Cyclic Amide) TRPM8 TRPM8 Receptor (Conformational Change) Agonist->TRPM8 Binds to Transmembrane Pocket Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Channel Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPotential Action Potential (Sensory Neuron) Depolarization->ActionPotential Voltage-gated Na+ channels open Brain Cooling Sensation (CNS Perception) ActionPotential->Brain Afferent Nerve Transmission

Fig 1: TRPM8 receptor activation pathway and downstream neural signaling for cooling perception.

Structural Profiling & Structure-Activity Relationship (SAR)

The efficacy and sensory location of a cooling agent are dictated by its molecular geometry, hydrogen-bonding capacity, and lipophilicity (LogP).

Menthol (p-Menthan-3-ol)
  • Mechanism: Acts as a direct TRPM8 agonist but suffers from poor selectivity. It cross-activates TRPA1 and TRPV3 channels (nociceptors associated with pain and heat)[4].

  • SAR Impact: The hydroxyl (-OH) group is critical for hydrogen bonding with the TRPM8 pocket, but its relatively low molecular weight and high vapor pressure result in high volatility (strong minty odor) and a rapid, transient cooling effect that can quickly turn into a burning sensation at high concentrations.

WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide)
  • Mechanism: A highly selective TRPM8 agonist.

  • SAR Impact: Unlike menthol, WS-23 is an acyclic carboxamide. The absence of a cyclic ring reduces steric hindrance, allowing for rapid mucosal penetration. This structural flexibility results in an immediate, smooth cooling sensation primarily localized to the front of the mouth and tongue[5]. The amide group provides strong hydrogen bonding without the volatility of an alcohol, rendering WS-23 virtually odorless and flavor-neutral.

Cyclohexanecarboxamide, 3,4-dimethyl-
  • Mechanism: A potent, selective TRPM8 agonist belonging to the cyclic carboxamide family (structurally related to WS-3 and WS-12)[6].

  • SAR Impact: The rigid cyclohexane ring, coupled with the steric bulk of the 3,4-dimethyl substitution, perfectly anchors the molecule within the hydrophobic cleft of the TRPM8 receptor. This rigid geometry increases receptor affinity (lowering the EC50​ ) and slows down dissociation. Consequently, it delivers a delayed but highly sustained cooling sensation that is typically perceived deeper in the oral cavity (back of the mouth and throat).

Quantitative Efficacy & Sensory Profiling

To translate molecular structure into practical formulation metrics, the table below summarizes the in vitro and in vivo performance of the three compounds. (Note: Metrics for the 3,4-dimethyl derivative are benchmarked against homologous cyclic amides like WS-3).

CompoundChemical ClassTRPM8 EC50​ (μM)Primary Sensory LocationOdor / Flavor ProfileOff-Target Receptor Effects
Menthol Terpene Alcohol~4.1Entire oral cavityStrong minty, bitter at high dosesTRPA1, TRPV3 (Burning/Irritation)
WS-23 Acyclic Amide~44.0Front of mouth / TongueNeutral, odorlessMinimal to None
Cyclohexanecarboxamide, 3,4-dimethyl- Cyclic Amide~2.5 - 3.8Back of mouth / ThroatNeutral, slight camphoraceousMinimal to None

Experimental Methodologies

To ensure scientific integrity, the evaluation of these cooling agents relies on a self-validating dual-phase workflow. In vitro assays establish baseline receptor affinity, while in vivo panels account for pharmacokinetic variables like mucosal absorption and salivary clearance.

Experimental_Workflow cluster_0 In Vitro: FLIPR Calcium Assay cluster_1 In Vivo: Sensory Panel Start Compound Preparation (Serial Dilutions) HEK HEK293 Cells Expressing TRPM8 Start->HEK Formulate Formulate in Aqueous Solution (0.1 - 100 ppm) Start->Formulate Dye Load Fluo-4 AM Calcium Dye HEK->Dye Read Measure Fluorescence (EC50 Calculation) Dye->Read Analysis Comparative Efficacy Analysis Read->Analysis Quantitative Data Swish Human Panel Swish Test (Time-Intensity) Formulate->Swish Score Record Cooling Intensity & Duration Swish->Score Score->Analysis Qualitative Data

Fig 2: Dual-phase experimental workflow for evaluating TRPM8 agonist efficacy.
Protocol 1: In Vitro FLIPR Calcium Flux Assay

Rationale: Because TRPM8 is a calcium-permeable channel, intracellular Ca2+ accumulation serves as a direct, quantifiable proxy for receptor activation.

  • Cell Preparation: Seed HEK293 cells stably transfected with human TRPM8 into 384-well plates. Causality: Using a transfected cell line isolates TRPM8 activity, preventing confounding fluorescence from TRPA1/TRPV3 receptors naturally present in primary neurons.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the non-fluorescent dye to permeate intact cell membranes. Intracellular esterases then cleave the AM groups, trapping the highly fluorescent, calcium-sensitive dye inside the cell. This creates a closed, self-validating system.

  • Baseline & Injection: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject serial dilutions (0.01 μM to 100 μM) of the test compounds.

  • Quantification: Measure fluorescence continuously for 3 minutes. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Sensory Time-Intensity Evaluation

Rationale: In vitro EC50​ does not perfectly correlate with human perception due to physiological barriers. A human panel provides real-world efficacy data.

  • Formulation: Dissolve compounds in a 5% ethanol/water base to ensure complete solubilization without inducing an ethanol-burn artifact.

  • Application: 15 trained panelists rinse their mouths with 10 mL of the solution (at 10 ppm) for 30 seconds, then expectorate.

  • Scoring: Panelists rate cooling intensity on a 0–10 scale every 1 minute for 15 minutes.

  • Validation (Crossover Design): Causality: TRPM8 receptors are subject to calcium-dependent desensitization[2]. A randomized crossover design with a strict 1-hour washout period is enforced. This ensures that residual intracellular calcium from a previous test does not artificially depress the perceived efficacy of the subsequent compound, maintaining the integrity of the baseline.

References

  • TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. University of Alberta. Available at:[Link]

  • What is WS-23 Cooling Agent? Cnherbflavor. Available at:[Link]

  • Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science / NCBI. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Cyclohexanecarboxamide Scaffold

The cyclohexanecarboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its conformational flexibility, combined with the ability to introduce various substituents, allows for the fine-tuning of receptor affinity and selectivity. This has led to the exploration of cyclohexanecarboxamide derivatives as potential therapeutic agents, particularly in the realm of analgesia and neuromodulation.[1][2] This guide will delve into the known interactions of these compounds with opioid and cannabinoid receptors, two major classes of G-protein coupled receptors (GPCRs) involved in pain, mood, and other physiological processes.[2][3]

Comparative Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.[4] The following sections summarize the available binding data for various cyclohexanecarboxamide derivatives at opioid and cannabinoid receptors.

Opioid Receptor Interactions

Several studies have identified cyclohexanecarboxamide derivatives as potent opioid receptor agonists, with some exhibiting selectivity for the κ-opioid receptor (KOR).[1][5] The KOR is a promising target for the development of analgesics with a reduced side-effect profile compared to traditional μ-opioid receptor (MOR) agonists like morphine.[2][6]

Table 1: Binding Affinities of Selected Cyclohexanecarboxamide Derivatives at Opioid Receptors

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
Compound 1 KOR172[5]
Compound 6a,b KOR3.7[5]
Compound 9 KOR0.37[5]
Compound 17 KOR4.65[5]
Compound 45 MOR/KORPotent Agonist (Kᵢ not specified)[1]
Compound 46 MORPotent Agonist (Kᵢ not specified)[1]
8-Carboxamidocyclazocine (related structure)MOR0.31[7]
8-Carboxamidocyclazocine (related structure)δ-Opioid Receptor (DOR)5.2[7]
8-Carboxamidocyclazocine (related structure)KOR0.06[7]

Note: The specific structures for compounds 1, 6a,b, 9, 17, 45, and 46 can be found in the cited literature. The data for 8-Carboxamidocyclazocine is included to illustrate the high affinity achievable with carboxamide-containing scaffolds at opioid receptors.

The data in Table 1 highlights that modifications to the cyclohexanecarboxamide scaffold can significantly impact binding affinity and selectivity. For instance, the conformational restriction of the arylacetamide group in certain derivatives leads to high KOR affinity and selectivity.[5]

Cannabinoid Receptor Interactions

The cannabinoid receptors, CB1 and CB2, are another important target for cyclohexanecarboxamide-related structures. Synthetic cannabinoids often feature a carboxamide linkage. While direct analogues of 3,4-dimethylcyclohexanecarboxamide are not prevalent in the literature, understanding the binding principles of other carboxamide-containing cannabinoids can provide valuable insights.

Competition studies have shown that various cannabinoid analogs can displace radiolabeled ligands from CB1 and CB2 receptors, indicating direct interaction.[8][9] The rank order of potency can, however, differ depending on the radioligand used, suggesting that different agonists may interact with distinct binding sites or stabilize different receptor conformations.[8][9]

Table 2: Binding Affinities of Selected Carboxamide-Containing Cannabinoid Receptor Ligands

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
RCS-4CB17.3 x 10³[10]
JWH-210CB12.6 x 10⁻²[10]
JWH-250CB11.1 x 10⁻¹[10]

Note: These compounds are not direct cyclohexanecarboxamide derivatives but contain a carboxamide or a related bioisostere, illustrating the potential for this functional group in cannabinoid receptor ligands.

Structure-Activity Relationship (SAR) Insights

The available data, though not specific to 3,4-dimethylcyclohexanecarboxamide, allows for the deduction of several SAR principles for the broader class of cyclohexanecarboxamides at opioid and cannabinoid receptors:

  • Conformational Rigidity: Introducing conformational constraints, for example, through fused ring systems, can significantly enhance binding affinity and selectivity, particularly at the KOR.[5]

  • N-Substitution: The substituents on the amide nitrogen play a crucial role in receptor interaction. For some opioid receptor ligands, N-substitution with groups like a (4'-phenyl)-phenethyl appendage can occupy a hydrophobic pocket and increase affinity.[7]

  • Aromatic Moieties: The presence and substitution pattern of aromatic rings attached to the cyclohexanecarboxamide core are critical determinants of binding affinity at both opioid and cannabinoid receptors.[1][11]

Experimental Methodologies: A Guide to Receptor Binding Assays

The determination of receptor binding affinity is a cornerstone of pharmacological research. The most common method is the radioligand binding assay , a robust and sensitive technique considered the gold standard.[12]

Principle of the Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a radiolabeled ligand (a ligand containing a radioactive isotope, such as ³H or ¹²⁵I) for binding to the receptor.[12][13] The assay can be performed in a competitive format to determine the inhibition constant (Kᵢ) of an unlabeled test compound.[12]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cell membranes expressing the receptor of interest (e.g., from cell lines like CHO or HEK293, or from brain tissue) are prepared.[11][14]

    • This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

  • Assay Incubation:

    • The prepared membranes are incubated in a buffer solution with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.[12]

    • The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Radioligand:

    • After incubation, the receptor-bound radioligand must be separated from the unbound radioligand.[12]

    • This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[12]

  • Quantification of Radioactivity:

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis:

    • The data is used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound.

    • From this curve, the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined.[11]

    • The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[11]

Key Considerations for Assay Design:
  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor and low non-specific binding.[13]

  • Non-Specific Binding: It is crucial to determine and subtract the non-specific binding of the radioligand to the filters and membranes. This is typically done by including a high concentration of an unlabeled ligand in control wells to saturate the receptors.

  • Equilibrium Conditions: The incubation time should be sufficient to ensure that the binding reaction has reached equilibrium.[11]

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Curve_Fitting Generate Competition Curve Counting->Curve_Fitting IC50_Calc Determine IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

General G-Protein Coupled Receptor (GPCR) Signaling Pathway

G cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Ligand (e.g., Cyclohexanecarboxamide) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized signaling pathway for G-protein coupled receptors.

Conclusion

The cyclohexanecarboxamide scaffold represents a promising starting point for the design of novel ligands targeting opioid and cannabinoid receptors. While direct binding data for 3,4-dimethylcyclohexanecarboxamide is currently lacking, the broader structure-activity relationships of related amides provide a valuable framework for future research. The continued application of robust experimental techniques, such as radioligand binding assays, will be essential in elucidating the full therapeutic potential of this versatile chemical class. This guide has provided an overview of the current state of knowledge and the fundamental methodologies required for researchers to contribute to this exciting field.

References

  • Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. (URL not available)
  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists - PubMed. [Link]

  • Comparative receptor binding analyses of cannabinoid agonists and antagonists - PubMed. [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (URL not available)
  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - eLife. [Link]

  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • BindingDB BDBM50394930 CHEMBL1424807. (URL not available)
  • Highly selective kappa opioid analgesics. 4. Synthesis of some conformationally restricted naphthalene derivatives with high receptor affinity and selectivity - PubMed. [Link]

  • Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2 | Request PDF - ResearchGate. [Link]

  • Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - MDPI. [Link]

  • A series of novel, highly potent and selective agonists for the kappa-opioid receptor - PMC. [Link]

  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC. [Link]

  • (PDF) Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide - ResearchGate. [Link]

  • Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC - NIH. [Link]

  • κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation - MDPI. [Link]

  • Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1S,2S,4S,5R,6S) - Sci-Hub. (URL not available)
  • Structure–activity relationships of opioid ligands - Loughborough University - Figshare. [Link]

  • N,N-Dimethylcyclohexanecarboxamide | C9H17NO | CID 567668 - PubChem. [Link]

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed. [Link]

  • WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products - Google P
  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - SFERA. [Link]

  • (PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - ResearchGate. [Link]

  • Binding D
  • Principles of drug action - Assets - Cambridge University Press. [Link]

  • A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC. [Link]

  • Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC. [Link]

  • Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - Frontiers. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC. [Link]

  • Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - MDPI. [Link]

  • butyl‑diphenylcarboxamides as allosteric m - AIR Unimi. (URL not available)
  • N,N-Diethylcyclohexanecarboxamide - Oakwood Chemical. [Link]

  • Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). [Link]

  • Advances in the Release of Amide‐Containing Molecules - Spring Group. [Link]

Sources

Cross-Validation of GC-FID and LC-MS for the Detection of 3,4-Dimethylcyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I approach analytical method development not merely as a procedural task, but as an exercise in molecular causality. When dealing with specialized compounds like 3,4-Dimethylcyclohexanecarboxamide (CAS 681448-29-3) —a potent cooling agent structurally analogous to WS-3 used in pharmaceuticals, cosmetics, and consumer products—relying on a single analytical platform introduces blind spots.

This guide provides an objective cross-validation between Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS) . By understanding the physicochemical behavior of the carboxamide moiety, we can design a self-validating analytical system that guarantees data integrity across both platforms .

Mechanistic Rationale: Selecting the Analytical Axes

To quantify 3,4-dimethylcyclohexanecarboxamide accurately, we must exploit its specific molecular properties. The compound features a lipophilic dimethylcyclohexane ring and a polar carboxamide group. This dual nature dictates our instrumentation choices.

  • Why GC-FID? The molecule is sufficiently volatile and thermally stable to vaporize at 250°C without degrading. The Flame Ionization Detector (FID) is mass-sensitive to carbon-hydrogen bonds. As the molecule combusts in a hydrogen/air flame, it produces ions proportional to its carbon content, making GC-FID an incredibly robust, cost-effective tool for routine, high-concentration batch release.

  • Why LC-MS? For trace analysis in complex matrices (e.g., saliva, biological fluids, or heavily flavored e-liquids), GC-FID lacks specificity. LC-MS bypasses the need for high thermal stability. By utilizing Electrospray Ionization in positive mode (ESI+), the lone pairs on the carboxamide nitrogen and oxygen readily accept a proton from an acidic mobile phase, forming a highly stable [M+H]+ precursor ion. This allows for unparalleled specificity and limits of detection (LOD) .

Ionization_Mechanism cluster_0 GC-FID (Flame Ionization) cluster_1 LC-MS (Electrospray Ionization) Molecule 3,4-Dimethylcyclohexanecarboxamide (Target Analyte) Combustion H2/Air Combustion (C-H Bond Cleavage) Molecule->Combustion Protonation ESI+ Capillary (Amide Protonation) Molecule->Protonation Ions CHO+ Ion Formation Combustion->Ions Current Electrometer (Current ∝ Carbon Mass) Ions->Current Adduct [M+H]+ Precursor Ion Protonation->Adduct Detector Mass Analyzer (m/z Specificity) Adduct->Detector

Mechanistic pathways of detection for GC-FID and LC-MS.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The methodologies below are designed as self-validating systems . This means the inclusion of System Suitability Tests (SST), Internal Standards (IS), and Quality Control (QC) bracketing ensures that any instrument drift or matrix suppression automatically flags the batch for review, preventing the reporting of false data .

Analytical_Workflow Sample Sample Matrix (Spiked with IS) Extraction Solvent Extraction & Centrifugation Sample->Extraction GC GC-FID (Thermal Volatilization) Extraction->GC Aliquot A LC LC-MS (ESI+ Ionization) Extraction->LC Aliquot B ValGC SST & QC Bracketing (Self-Validation) GC->ValGC ValLC Isotope Dilution & QC (Self-Validation) LC->ValLC Compare Method Cross-Validation (Bland-Altman Analysis) ValGC->Compare ValLC->Compare

Workflow for the cross-validation of GC-FID and LC-MS methodologies.
Universal Sample Preparation (Liquid-Liquid Extraction)

To cross-validate the platforms accurately, both instruments must analyze aliquots from the exact same extraction vial.

  • Spiking: Transfer 1.0 g of the sample matrix into a 15 mL centrifuge tube. Spike with 50 µL of Internal Standard (e.g., WS-3-d5 at 10 µg/mL). Causality: The IS corrects for any volumetric losses during extraction.

  • Extraction: Add 5.0 mL of a Hexane:Ethyl Acetate (80:20 v/v) mixture. Causality: The non-polar hexane extracts the lipophilic cyclohexane ring, while the ethyl acetate ensures the polar carboxamide group is fully solubilized.

  • Phase Separation: Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Aliquot Splitting: Transfer 1.0 mL of the organic supernatant to a GC vial, and dilute another 100 µL into 900 µL of Methanol for the LC-MS vial.

GC-FID Methodology
  • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm). Causality: The polar polyethylene glycol (PEG) stationary phase competitively hydrogen-bonds with the carboxamide group, preventing the severe peak tailing that would occur on a non-polar column.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 100°C (hold 1 min) -> ramp at 15°C/min to 240°C (hold 5 min).

  • Self-Validation Check: The SST must show a peak tailing factor of ≤1.5 . A QC standard is injected every 10 samples; if the area ratio deviates by >5%, the run is paused.

LC-MS Methodology
  • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as the proton donor required to ionize the amide into [M+H]+ in the ESI source.

  • Gradient: 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+): Capillary voltage 3.0 kV, Desolvation temp 400°C. Monitor the specific m/z transition for the protonated adduct.

  • Self-Validation Check: Matrix effect evaluation is mandatory. If the absolute IS area in the sample drops below 80% of the IS area in the neat standard, matrix suppression is occurring, and the sample must be further diluted.

Cross-Validation Data Synthesis

To objectively compare the performance of both platforms, we evaluate them against ICH Q2(R1) validation guidelines. The data below summarizes the quantitative performance limits of each system.

Table 1: Analytical Performance Metrics
MetricGC-FID PerformanceLC-MS (ESI+) PerformanceScientific Causality / Implication
Linear Dynamic Range 1.0 – 250 µg/mL0.005 – 10 µg/mLGC-FID handles bulk concentrations without saturating; LC-MS is strictly for trace-level quantification.
Limit of Detection (LOD) 0.3 µg/mL0.001 µg/mLESI+ protonation is highly efficient for amides, yielding a 300x sensitivity advantage over thermal combustion.
Limit of Quantitation (LOQ) 1.0 µg/mL0.005 µg/mLLC-MS is required for detecting residual cooling agents in biological/pharmacokinetic studies.
Precision (Intra-day RSD%) < 2.0%< 3.5%GC-FID offers slightly better raw precision due to the absence of ion suppression dynamics.
Run Time per Sample 15.3 minutes6.0 minutesLC-MS gradients and column equilibration are significantly faster due to sub-2µm particle sizes (UHPLC).
Table 2: Matrix Interference & Specificity
ParameterGC-FIDLC-MS (ESI+)
Specificity Moderate: Relies solely on chromatographic retention time. Co-eluting matrix volatiles can cause false positives.High: Relies on both retention time and exact mass-to-charge ( m/z ) isolation, ignoring co-eluting background noise.
Matrix Effects Low: FID combusts everything uniformly. Matrix does not suppress the signal of the target analyte.Moderate to High: Co-eluting compounds competing for charge in the ESI source can suppress the analyte signal (requires IS correction).
Carryover Risk Low: High-temperature oven bake-outs (240°C) effectively clean the column between runs.Moderate: Amides can stick to the autosampler needle or injection valve; requires a strong needle wash (e.g., Methanol/Water).

Conclusion & Recommendations

The cross-validation of GC-FID and LC-MS for 3,4-dimethylcyclohexanecarboxamide reveals that neither instrument is universally superior; rather, they are complementary.

  • For Quality Control & Manufacturing: GC-FID is the undisputed champion. Its high linear range, lack of matrix suppression, and low operational cost make it ideal for verifying the concentration of the cooling agent in bulk formulations or finished consumer products.

  • For R&D, Pharmacokinetics & Trace Contamination: LC-MS is mandatory. Its extreme sensitivity and m/z specificity allow researchers to track minute release kinetics (e.g., leaching into saliva) where GC-FID would simply return a non-detect.

By utilizing the self-validating protocols outlined above, laboratories can seamlessly bridge data between both platforms, ensuring absolute scientific integrity in their analytical reporting.

References

  • NextSDS Chemical Database. Cyclohexanecarboxamide, 3,4-dimethyl- (9CI) — Chemical Substance Information. Retrieved from: [Link]

  • Contributions to Tobacco & Nicotine Research (2023). Two Techniques for the Analysis of WS-3 With Potential Application to the Analysis of Other Cooling Agents. ResearchGate. Retrieved from:[Link]

  • Pacific Northwest National Laboratory (2024). Quantification of Small Molecules by Liquid Chromatography-Mass Spectrometry. Retrieved from: [Link]

  • Journal of Mass Spectrometry / PubMed (2010). Release kinetics of actives from chewing gums into saliva monitored by direct analysis in real time mass spectrometry. Retrieved from:[Link]

benchmarking the cytotoxicity of Cyclohexanecarboxamide, 3,4-dimethyl- against standard aliphatic amides

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of Novel Aliphatic Amides

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of novel or under-characterized chemical entities, using Cyclohexanecarboxamide, 3,4-dimethyl- as a representative example. The methodologies detailed herein are designed to establish a robust, reproducible, and comparative cytotoxicity profile against well-characterized standard aliphatic amides.

The principles and protocols outlined follow internationally recognized standards for in vitro cytotoxicity testing, such as ISO 10993-5, ensuring the generation of high-quality, reliable data suitable for regulatory submissions and further developmental decisions.[1][2][3]

Foundational Principles: Experimental Design

A rigorous cytotoxicity assessment hinges on a well-conceived experimental design. The choices of cell lines, reference compounds, and assay endpoints are not arbitrary; they are deliberate decisions made to maximize the relevance and reliability of the data.

Rationale for Cell Line Selection

The selection of cell lines is critical and should reflect the potential target tissues or organs of the test compound.[4][5] A panel of cell lines is recommended to obtain a broader understanding of potential toxicity.[5][6]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone for in vitro toxicology, representing the liver, a primary site of drug metabolism and potential toxicity.[4][7]

  • HEK293 (Human Embryonic Kidney): Representing the kidney, this cell line is crucial for assessing potential nephrotoxicity, a common adverse effect of new chemical entities.[4][8]

  • A549 (Human Lung Carcinoma): Useful for evaluating potential toxicity in the context of respiratory exposure or for general cytotoxicity screening against a cancer cell line.

  • Primary Cells: For advanced studies, primary cells, such as primary human hepatocytes, offer a model that more closely mimics the physiological state of cells in vivo, generating highly relevant data.[9][10]

Selection of Standard Aliphatic Amides for Comparison

To properly benchmark Cyclohexanecarboxamide, 3,4-dimethyl-, it is essential to compare its activity against standard aliphatic amides with known cytotoxicity profiles. This provides context to the experimental results.

  • Positive Control (High Cytotoxicity): Acrylamide . A well-documented neurotoxin and carcinogen, acrylamide serves as a potent positive control, establishing the upper limit of the cytotoxic response in the selected assays.

  • Baseline Comparators (Low to Moderate Cytotoxicity): Hexanamide and Butyramide . These simpler, straight-chain aliphatic amides are expected to exhibit lower cytotoxicity. They provide a baseline against which the relative toxicity of the more complex, substituted cyclohexyl structure of the test compound can be evaluated. The cytotoxicity of aliphatic compounds is often related to their structure and hydrophobicity.[11][12]

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can fully capture the complexity of cellular toxicity. Therefore, a multi-parametric approach is essential, utilizing a battery of tests that probe different mechanisms of cell death and viability.[3] This guide focuses on three gold-standard assays.

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[13][14]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[15][16]

  • Caspase-3/7 Assay: Specifically measures the activity of key effector caspases, providing a direct readout of apoptosis (programmed cell death).[17][18]

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_cells Prepare & Seed Cells (HepG2, HEK293, A549) treat Treat Cells with Compounds (24h, 48h, 72h incubation) prep_cells->treat prep_compounds Prepare Compound Dilutions (Test & Standard Amides) prep_compounds->treat assay_mtt MTT Assay (Metabolic Activity) treat->assay_mtt Assay-specific protocols assay_ldh LDH Assay (Membrane Integrity) treat->assay_ldh Assay-specific protocols assay_caspase Caspase-3/7 Assay (Apoptosis) treat->assay_caspase Assay-specific protocols analysis Read Absorbance/ Luminescence assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis calc Calculate % Viability/ Cytotoxicity analysis->calc ic50 Determine IC50 Values & Generate Dose-Response Curves calc->ic50

Caption: High-level experimental workflow for cytotoxicity benchmarking.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility. The following sections provide detailed, step-by-step methodologies. All cell culture manipulations should be performed under strict aseptic conditions.[9][19]

Cell Culture and Seeding
  • Cell Maintenance: Culture cells in the appropriate medium (e.g., DMEM for HepG2 and HEK293, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[20]

  • Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

  • Adherence: Allow cells to adhere and recover by incubating the plates for 24 hours prior to compound treatment.

MTT Assay Protocol (Metabolic Activity)

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14][21]

  • Treatment: After 24h incubation, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test and standard compounds. Include untreated (vehicle control) and media-only (blank) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][22]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22][23]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay (Membrane Integrity)

This assay quantifies the stable cytosolic enzyme LDH, which is released into the culture medium upon loss of membrane integrity.[15][16]

  • Treatment: Prepare and treat a 96-well plate as described in step 3.2.1. Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Solution) 45 minutes before the end of incubation.[15][24]

    • Background Control: Medium only.

  • Incubation: Incubate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes (optional, but recommended).[24] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[16]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15][16]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 490 nm within 1 hour.[15][16]

Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, generating a light signal proportional to caspase activity.[18]

  • Treatment: Prepare and treat a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • "Add-Mix-Measure": Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • Corrected Absorbance = Abs(sample) - Abs(blank)

    • % Viability = (Corrected Abs(sample) / Corrected Abs(vehicle control)) * 100

  • LDH Assay:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Determining the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a compound that reduces cell viability or induces cytotoxicity by 50%.[25][26] It is the gold standard for quantifying and comparing the potency of cytotoxic compounds.[25]

  • Data Plotting: Plot the percentage viability or cytotoxicity (Y-axis) against the log of the compound concentration (X-axis).

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve to the data.[27]

  • IC50 Calculation: The IC50 is the concentration on the X-axis that corresponds to the 50% response on the Y-axis.[25][28]

Illustrative Data Presentation

The following tables present hypothetical but realistic data to illustrate how results should be structured for clear comparison.

Table 1: Hypothetical IC50 Values (µM) in HepG2 Cells after 48h Treatment

CompoundMTT Assay (Viability)LDH Assay (Cytotoxicity)Caspase-3/7 Assay (Apoptosis)
Cyclohexanecarboxamide, 3,4-dimethyl- 150.5210.2> 500
Acrylamide (Positive Control)15.825.445.1
Hexanamide (Baseline Control)> 1000> 1000> 1000
Butyramide (Baseline Control)850.7> 1000> 1000

Interpretation of Illustrative Data: Based on this hypothetical data, Cyclohexanecarboxamide, 3,4-dimethyl- exhibits moderate cytotoxicity, significantly less potent than the positive control, Acrylamide. The IC50 values from the MTT and LDH assays are in a similar range, while the lack of significant caspase activation suggests that the primary mode of cell death may be necrosis rather than apoptosis. The baseline controls, Hexanamide and Butyramide, show minimal to no cytotoxicity at the tested concentrations.

Mechanistic Insights: Apoptosis Signaling

Understanding the potential mechanism of cell death provides deeper insight into a compound's toxicological profile. The Caspase-3/7 assay directly probes the final execution step of apoptosis. This pathway can be initiated by various stimuli, leading to the activation of a cascade of caspase enzymes.

G stimulus Cytotoxic Stimulus (e.g., Test Compound) bax_bak Pro-apoptotic Proteins (Bax, Bak) stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 act_cas9->cas37 act_cas37 Active Caspase-3/7 (Executioner Caspases) cas37->act_cas37 death Apoptosis (Cell Death) act_cas37->death

Caption: Simplified intrinsic pathway of apoptosis.

Conclusion

This guide outlines a robust, multi-parametric strategy for benchmarking the in vitro cytotoxicity of novel chemical compounds like Cyclohexanecarboxamide, 3,4-dimethyl-. By employing a panel of relevant cell lines and mechanistically distinct assays, researchers can generate a comprehensive and comparative toxicity profile. This data is fundamental for making informed decisions in drug discovery, chemical safety assessment, and regulatory toxicology. The consistent application of these standardized methods ensures data integrity and inter-laboratory comparability, which are cornerstones of scientific rigor.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
  • ATCC Primary Cell Culture Guide.
  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.XCellR8.
  • In vitro cytotoxicity test of medical devices.CleanControlling.
  • ATCC Culture Guides.
  • IC50.Wikipedia.
  • A Practical Guide to ISO 10993-5: Cytotoxicity.Medical Device and Diagnostic Industry.
  • ATCC Animal Cell Culture Guide.On Science.
  • IS EN ISO 10993-5:2009.iTeh Standards.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). CLYTE.
  • Culturing Cells.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.Promega.
  • MTT assay protocol.Abcam.
  • Highlight report: Cell type selection for toxicity testing.PMC.
  • What cell line should I choose for citotoxicity assays? (2023).
  • LDH Cytotoxicity Assay Kit.Cayman Chemical.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
  • Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity p
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • MTT (Assay protocol).Addgene.
  • Caspase-Glo® 3/7 Assay Protocol.Promega.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. (2019). Thermo Fisher Scientific.
  • CytoSelect™ MTT Cell Prolifer
  • Toxicology.
  • Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts.PubMed.
  • Amide vs Aliphatic Amines: Toxicity Levels in Biological Systems. (2026).
  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (2025).

Sources

A Researcher's Guide to Evaluating Structural Analogs: A Comparative Analysis of 3,4-dimethyl vs. 2,3-dimethyl Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Positional Isomerism in Drug Discovery

In the intricate process of drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with meticulous evaluation and optimization. A foundational concept in this journey is the structure-activity relationship (SAR), which explores how subtle changes in a molecule's chemical structure can profoundly influence its biological activity.[1] Positional isomerism—where functional groups are located at different positions on a parent scaffold—is a key area of SAR exploration. Even a seemingly minor shift of a methyl group can dramatically alter a compound's potency, selectivity, metabolic stability, and overall safety profile.

This guide provides a comprehensive framework for the head-to-head evaluation of two such positional isomers: 3,4-dimethyl-Cyclohexanecarboxamide and 2,3-dimethyl-Cyclohexanecarboxamide . While the cyclohexanecarboxamide core is a versatile scaffold found in compounds with diverse biological activities, including anti-inflammatory and anticancer properties, the specific impact of dimethyl substitution patterns is often unpredictable without direct empirical data.[2][3][4]

This document is designed for drug development researchers and scientists. It does not assume pre-existing data on these specific analogs. Instead, it serves as a strategic guide and experimental playbook, outlining the logical flow of analysis and providing detailed, field-proven protocols to generate the necessary data for a robust, evidence-based comparison. We will progress from theoretical analysis and fundamental physicochemical characterization to a full suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological assays, culminating in a blueprint for in vivo pharmacokinetic assessment.

Part 1: Theoretical Framework and Strategic Evaluation Plan

The Structure-Activity Relationship (SAR) Hypothesis: What Can We Infer from Structure?

Before embarking on extensive laboratory work, a thoughtful analysis of the two structures allows us to formulate key hypotheses. The primary difference lies in the placement of the two methyl groups on the cyclohexane ring relative to the carboxamide functional group.

  • 3,4-dimethyl-Cyclohexanecarboxamide: The methyl groups are located further from the carboxamide. This might result in less steric hindrance around the pharmacophore, potentially allowing for more favorable interactions with a target protein.

  • 2,3-dimethyl-Cyclohexanecarboxamide: The methyl group at the 2-position is adjacent to the carboxamide linkage. This proximity could introduce steric clash, potentially hindering optimal binding to a target. Conversely, this steric shield might protect the amide bond from enzymatic hydrolysis, leading to greater metabolic stability.

These structural differences will likely influence several key drug-like properties:

  • Target Affinity and Potency: Steric hindrance from the 2-methyl group in the 2,3-isomer could decrease binding affinity compared to the 3,4-isomer.

  • Lipophilicity and Permeability: While both isomers have the same molecular formula and thus the same calculated LogP, the spatial arrangement of the methyl groups might subtly affect their interaction with lipid membranes.

  • Metabolic Stability: The 2-methyl group could sterically hinder access by metabolic enzymes like Cytochrome P450s (CYPs), potentially leading to a longer half-life for the 2,3-isomer.[5]

The Evaluation Workflow: A Phased Approach

A logical, phased approach is essential to efficiently allocate resources and make go/no-go decisions. Our evaluation will follow a tiered cascade, moving from high-throughput in vitro assays to more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: In Vitro Biological Assessment cluster_2 Phase 3: In Vivo Confirmation A Structural Analysis & SAR Hypothesis B Physicochemical Profiling (Solubility, Permeability) A->B Guides Experimental Design C Pharmacology & Target Engagement (Binding & Functional Assays) B->C Informs Assay Conditions D ADME & Safety Profiling (Metabolic Stability, CYP Inhibition, hERG) C->D Correlates Activity with Safety E Rodent Pharmacokinetic (PK) Study D->E Predicts In Vivo Behavior F Candidate Selection E->F Provides Definitive Profile

Caption: Overall workflow for the comparative evaluation of structural analogs.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for the essential assays required to compare the 3,4-dimethyl and 2,3-dimethyl analogs.

Physicochemical Characterization

Understanding fundamental properties like solubility and permeability is a critical first step, as they govern a compound's ability to be absorbed and distributed.[6]

  • Rationale: Poor aqueous solubility can confound results in subsequent biological assays and is a major hurdle for oral bioavailability.[7] This high-throughput assay provides an early assessment of this critical parameter.

  • Methodology:

    • Prepare 10 mM stock solutions of each analog in 100% DMSO.

    • In a clear 96-well plate, perform a serial dilution of the DMSO stock into more DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

    • Transfer 2 µL from each concentration into a new 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final concentration range from 100 µM down to ~50 nM in 1% DMSO.

    • Mix the plate vigorously for 10 minutes.

    • Allow the plate to stand at room temperature for 2 hours.

    • Measure the turbidity (optical density) of each well at a wavelength of 620 nm using a plate reader.

    • The kinetic solubility is defined as the highest concentration at which the optical density is not significantly different from the buffer-only control.

  • Data Interpretation: A higher solubility value is generally preferred.

  • Rationale: The PAMPA assay models passive diffusion across the intestinal epithelium, providing a rapid prediction of a compound's permeability.[8] It is a cost-effective, non-cell-based alternative to Caco-2 assays for early screening.[6]

  • Methodology:

    • Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., lecithin in dodecane).

    • Fill the acceptor plate wells with 200 µL of PBS, pH 7.4.

    • In the donor plate, add 198 µL of PBS, pH 7.4.

    • Add 2 µL of the 10 mM DMSO stock of each analog to separate donor wells (final concentration 100 µM).

    • Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated filter is in contact with the solutions.

    • Incubate the plate sandwich at room temperature for 4-16 hours.

    • After incubation, carefully separate the plates.

    • Determine the concentration of the analog in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for concentrations, volumes, and incubation time.

  • Data Interpretation: Compounds are often categorized as low, medium, or high permeability. High permeability is desirable for orally administered drugs.

Table 1: Hypothetical Physicochemical Data Summary

Parameter3,4-dimethyl-Cyclohexanecarboxamide2,3-dimethyl-CyclohexanecarboxamideDesired Outcome
Kinetic Solubility (µM)7595High (>50 µM)
PAMPA Permeability (Pe, 10⁻⁶ cm/s)8.26.5High (>5)
In Vitro ADME & Safety Profiling

This battery of assays assesses how the body might act on the drug (metabolism) and identifies potential safety liabilities early in the discovery process.

G A Test Compound B Metabolic Stability (Liver Microsomes) A->B Assess Clearance C CYP450 Inhibition (DDI Potential) A->C Assess DDI Risk D hERG Channel Assay (Cardiotoxicity Risk) A->D Assess Cardiac Safety E Decision: Proceed to In Vivo? B->E C->E D->E

Caption: The in vitro ADME and safety testing cascade.

  • Rationale: The liver is the primary site of drug metabolism. This assay measures the rate at which a compound is broken down by liver enzymes, providing an estimate of its intrinsic clearance (Clint) and metabolic half-life (t½).[9][10] Rapid metabolism can lead to poor in vivo exposure.[10]

  • Methodology:

    • Prepare a reaction mixture in a 96-well plate containing 0.5 mg/mL HLM and phosphate buffer (pH 7.4).

    • Add the test analog to the mixture at a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound.

    • Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.

  • Data Interpretation: A longer half-life and lower intrinsic clearance are generally desirable, indicating greater metabolic stability.

  • Rationale: Many drugs are metabolized by CYP enzymes. If a new drug inhibits these enzymes, it can slow the metabolism of co-administered drugs, leading to potentially toxic drug-drug interactions (DDIs).[11] This assay screens for inhibition of the five major isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[12]

  • Methodology:

    • This assay uses human liver microsomes and isoform-specific probe substrates that produce a fluorescent or easily detectable metabolite.

    • In a 96-well plate, incubate HLM, a specific CYP probe substrate, and a range of concentrations of the test analog (e.g., 0.1 to 100 µM).

    • After a brief pre-incubation at 37°C, initiate the reaction by adding NADPH.

    • Allow the reaction to proceed for a set time (e.g., 15 minutes).

    • Stop the reaction with a quenching solution (e.g., acetonitrile).

    • Quantify the amount of metabolite formed using fluorescence or LC-MS/MS.

    • Calculate the percent inhibition at each concentration of the analog relative to a vehicle control.

    • Determine the IC50 value (the concentration of analog that causes 50% inhibition) for each CYP isoform.

  • Data Interpretation: High IC50 values (>10 µM) are preferred, indicating a low potential for DDIs.

  • Rationale: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome), a significant safety concern.[13] While patch-clamp electrophysiology is the gold standard, a high-throughput fluorescence polarization (FP) binding assay is an excellent screening tool.[14][15]

  • Methodology:

    • Use a commercially available hERG FP assay kit, which includes a stable membrane preparation containing the hERG channel and a fluorescent tracer that binds to it.

    • In a 384-well plate, add a dilution series of the test analog.

    • Add the hERG membrane preparation and the fluorescent tracer to each well.

    • Incubate the plate at room temperature for 1-4 hours to allow binding to reach equilibrium.

    • Read the fluorescence polarization on a compatible plate reader. When the tracer is bound to the channel, the FP value is high. When displaced by a competing compound (the analog), the FP value is low.[15]

    • Calculate the IC50 value from the concentration-response curve.

  • Data Interpretation: A high hERG IC50 value (>30 µM) is desired to minimize the risk of cardiotoxicity.

Table 2: Hypothetical In Vitro ADME & Safety Data Summary

Parameter3,4-dimethyl-Cyclohexanecarboxamide2,3-dimethyl-CyclohexanecarboxamideDesired Outcome
HLM Stability (t½, min)25>60High (>30 min)
Intrinsic Clearance (µL/min/mg)27.7<11.5Low (<25)
CYP3A4 Inhibition (IC50, µM)>5022High (>10 µM)
hERG Inhibition (IC50, µM)>30>30High (>30 µM)

Based on this hypothetical data, the 2,3-isomer shows superior metabolic stability, potentially due to steric shielding, but at the cost of moderate CYP3A4 inhibition.

Part 3: In Vivo Pharmacokinetic (PK) Evaluation

In vitro assays provide crucial predictions, but an in vivo study is essential to understand how a compound truly behaves in a living system.[16]

Protocol 6: Rodent Pharmacokinetic (PK) Study
  • Rationale: This study measures the concentration of the drug in the blood over time after administration, allowing for the calculation of key parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).[16][17] This is the definitive test of in vivo exposure.

  • Study Design:

    • Species: Male Sprague-Dawley rats (n=3 per group).

    • Group 1 (IV Administration): Administer the compound as a single intravenous bolus (e.g., 1 mg/kg) via the tail vein. This allows for the direct measurement of clearance and volume of distribution.

    • Group 2 (PO Administration): Administer the compound as a single oral gavage dose (e.g., 10 mg/kg). This allows for the assessment of oral absorption and bioavailability.

    • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at set time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Sample Processing: Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis & PK Calculation:

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the analog in the plasma samples.

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • Data Interpretation: The goal is to identify the analog with the most favorable PK profile, typically characterized by low clearance, a half-life suitable for the desired dosing regimen, and good oral bioavailability.

Table 3: Hypothetical In Vivo Pharmacokinetic Data Summary (Rat)

Parameter3,4-dimethyl-Cyclohexanecarboxamide2,3-dimethyl-CyclohexanecarboxamideDesired Outcome
Clearance (CL, mL/min/kg)3512Low
Volume of Distribution (Vss, L/kg)2.52.1Target-dependent
Terminal Half-Life (t½, h)1.84.8Target-dependent
Oral Bioavailability (F, %)20%55%High (>30%)

Synthesis and Conclusion

This guide has outlined a systematic and logical workflow for the comprehensive evaluation of two structural analogs, 3,4-dimethyl- and 2,3-dimethyl-Cyclohexanecarboxamide. By progressing from theoretical SAR hypotheses to a tiered system of in vitro and in vivo experiments, researchers can build a robust data package to make an informed decision.

Based on our hypothetical data, a clear trade-off emerges:

  • The 3,4-dimethyl isomer shows good physicochemical properties and a clean safety profile but suffers from rapid metabolism, leading to poor oral bioavailability.

  • The 2,3-dimethyl isomer , consistent with our initial SAR hypothesis, demonstrates significantly improved metabolic stability and much higher bioavailability. However, it introduces a moderate liability regarding CYP3A4 inhibition that would need to be monitored.

In this scenario, the 2,3-dimethyl-Cyclohexanecarboxamide would likely be selected as the more promising lead for further optimization. The next steps would involve exploring modifications to mitigate the CYP3A4 inhibition while retaining the excellent pharmacokinetic profile. This data-driven, iterative process of design, testing, and analysis is the cornerstone of modern drug discovery.

References

  • Al-Suwaidan, I. A., et al. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed. Available at: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Hsieh, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • Novartis Institute of Biomedical Research. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Frontiers in Pharmacology. Available at: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

  • Sygnature Discovery. Chemical & Metabolic Stability. Sygnature Discovery. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • Iyedo, T. O., et al. (2006). Synthesis and pharmacological evaluation of carboxamides. PubMed. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]

  • Evotec. hERG Safety Assay. Evotec. Available at: [Link]

  • Labcorp. Enzyme Inhibition: Impact and Analysis in Drug Development. Labcorp Drug Development. Available at: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH. Available at: [Link]

  • Al-Tel, T. H., et al. (2020). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. Available at: [Link]

  • Jackson, J. P., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • BE-Pharma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]

  • University of Washington. PHARM 309 Pharmacokinetic Studies: Design Considerations. University of Washington. Available at: [Link]

  • FDA. (2021). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

  • JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. Available at: [Link]

  • Szafrański, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available at: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Labinsights. Available at: [Link]

  • Johnson, G., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Hwang, S. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nguyen, T. K., et al. (2016). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Letters in Drug Design & Discovery. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. Available at: [Link]

  • Battaglia, G., et al. (1994). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Medicinal Chemistry. Available at: [Link]

  • Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Available at: [Link]

  • Szafrański, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. NCBI. Available at: [Link]

  • Gobis, K., et al. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Semantic Scholar. Available at: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • MOST Wiedzy. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. MOST Wiedzy. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Cyclohexanecarboxamide, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the proper disposal procedures for Cyclohexanecarboxamide, 3,4-dimethyl-. As a trusted partner in your research, we are committed to providing information that ensures safety and regulatory compliance in your laboratory. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the foundation of safe handling and disposal. Based on the data for the parent compound, Cyclohexanecarboxamide, the 3,4-dimethyl derivative should be handled as a hazardous substance.[1][2]

GHS Hazard Classification (Based on Cyclohexanecarboxamide)

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationIrritant
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationIrritant
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationIrritant

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

The primary risks associated with Cyclohexanecarboxamide, 3,4-dimethyl- are irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling and disposal procedures must be designed to minimize direct contact and the generation of dust or aerosols.[4][5]

Personal Protective Equipment (PPE)

Prior to handling Cyclohexanecarboxamide, 3,4-dimethyl-, either in pure form or as waste, appropriate PPE must be worn.[2][5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][6][7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[2][5]

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.[2][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2] All work with the solid compound should ideally be performed in a chemical fume hood.[8]

Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[4]

  • Containment: Prevent the spread of the material. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2][4]

  • Cleanup: Place the spilled material into a suitable, labeled, and sealed container for disposal as hazardous waste.[4][6]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.[8][9]

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[10]

Step 1: Identify the Waste Stream Determine if the waste is pure, unused Cyclohexanecarboxamide, 3,4-dimethyl-, a contaminated material (e.g., gloves, weighing paper), or a solution.

Step 2: Select the Appropriate Waste Container Use a container that is compatible with the chemical waste.[5][10] For solid waste, a clearly labeled, sealable container is appropriate. For liquid waste, use a labeled, leak-proof container with a secure cap. All containers must be in good condition.

Step 3: Label the Waste Container Proper labeling is essential for safe handling and disposal. The label must include:[5][10][11]

  • The words "Hazardous Waste"

  • The full chemical name: "Cyclohexanecarboxamide, 3,4-dimethyl-"

  • The associated hazards (e.g., "Irritant")

  • The date of accumulation

  • The name of the generating researcher or laboratory

Step 4: Accumulate Waste Safely Store the waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from heat sources and general traffic.[10] The container must remain closed except when adding waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Cyclohexanecarboxamide, 3,4-dimethyl-.

G start Waste Generation (Cyclohexanecarboxamide, 3,4-dimethyl-) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid accumulate Store in Satellite Accumulation Area container_solid->accumulate container_liquid->accumulate disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor accumulate->disposal_pickup final_disposal Final Disposal (e.g., Incineration) disposal_pickup->final_disposal

Caption: Waste Disposal Workflow for Cyclohexanecarboxamide, 3,4-dimethyl-.

Final Disposal Options

The final disposal of Cyclohexanecarboxamide, 3,4-dimethyl- must be conducted by a licensed hazardous waste disposal company.[10][13] The most common and effective method for disposing of organic chemical waste of this nature is high-temperature incineration.[11]

Do NOT dispose of Cyclohexanecarboxamide, 3,4-dimethyl- by:

  • Sewer System: This can contaminate waterways and is a violation of environmental regulations.[4][9][14]

  • Regular Trash: This poses a risk to sanitation workers and the environment.[12]

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in accordance with these regulations.[12][15]

References

  • PubChem. (n.d.). Cyclohexanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • Ministry of Environment, Republic of China (Taiwan). (n.d.). Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethyl-cyclohex-3-enecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 3,4-dimethylene-1,1-cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Dimethylcyclohex-3-ene-1-carbaldehyde - Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-(cyclohexylmethyl)cyclohexanecarboxamide (both isomers). National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Government of Saskatchewan. (n.d.). The Hazardous Substances and Waste Dangerous Goods Regulations. Retrieved from [Link]

  • Ministry of Environment, Republic of China (Taiwan). (2020, February 21). Standards for Defining Hazardous Industrial Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). diethyl 1,4-cyclohexanedicarboxylate - Registration Dossier. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Decyl cyclohexanecarboxylate - Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2,5-Dimethyl-2,4-hexadiene - Substance Information. Retrieved from [Link]

Sources

Comprehensive Safety and Operational Protocol for Handling Cyclohexanecarboxamide, 3,4-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating Standard Operating Procedure (SOP) for the safe handling, formulation, and disposal of Cyclohexanecarboxamide, 3,4-dimethyl- (CAS 681448-29-3).

Introduction and Hazard Profiling

Cyclohexanecarboxamide, 3,4-dimethyl- is an organic compound often utilized in sensory research (e.g., as a TRPM8 agonist/cooling agent) or as a pharmaceutical intermediate [1]. Because the toxicological properties of many novel cyclohexanecarboxamide derivatives have not been exhaustively investigated in human models, laboratory personnel must operate under the assumption of acute irritant potential [2].

To build a robust safety culture, we must move beyond basic compliance and understand the causality behind our safety protocols. The physical state of this chemical dictates our primary operational risks: aerosolization and transdermal exposure.

Quantitative Data & Operational Implications
PropertyValue / SpecificationOperational Implication & Causality
Chemical Name Cyclohexanecarboxamide, 3,4-dimethyl-Nomenclature required for hazardous waste tracking and SDS logging.
CAS Number 681448-29-3Primary identifier for regulatory compliance and inventory management [1].
Molecular Formula C 9​ H 17​ NOIndicates an organic, lipophilic nature; suggests high solubility in organic solvents (e.g., EtOH, DMSO) and potential for transdermal penetration if dissolved.
Physical State Solid (Crystalline/Powder)High risk of static-induced aerosolization during weighing. Necessitates handling strictly within a controlled airflow environment [2].
Target Organs Eyes, Skin, Respiratory TractDictates the mandatory Personal Protective Equipment (PPE) matrix to prevent mechanical irritation or chemical burns.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active defense strategy based on chemical compatibility and exposure routes.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness for dry powder).

    • Causality: Nitrile provides superior chemical resistance to non-polar and slightly polar organic molecules compared to latex. If handling the chemical dissolved in a solvent like DMSO (which acts as a transdermal carrier), double-gloving or using thicker butyl rubber gloves is mandatory to prevent rapid permeation.

  • Eye Protection: ANSI Z87.1 compliant, tight-fitting chemical safety goggles.

    • Causality: Standard safety glasses leave peripheral gaps. Airborne organic powders can settle into these gaps, reacting with basal tears to cause severe localized irritation.

  • Respiratory Protection: N95/P100 particulate respirator OR handling exclusively within a certified Class II Type A2 Biological Safety Cabinet / Chemical Fume Hood.

    • Causality: Minimizing the inhalation of aerosolized dust is critical, as the chronic respiratory toxicity of this specific derivative is not fully documented [2].

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned.

Operational Workflow & Handling Protocols

The following workflow is designed as a self-validating system. Each phase requires confirmation before proceeding to the next, ensuring absolute containment.

HandlingWorkflow A Pre-Operation: Verify Fume Hood Flow (>0.5 m/s) B PPE Donning: Nitrile Gloves, Goggles, Lab Coat, N95/P100 A->B C Material Handling: Anti-static Weighing of 3,4-dimethyl- cyclohexanecarboxamide B->C D Formulation: Dissolution in Approved Solvent C->D E Decontamination: 70% EtOH Wipe Down & Waste Segregation D->E

Operational workflow for the safe handling and formulation of cyclohexanecarboxamide derivatives.

Protocol 1: Step-by-Step Weighing and Formulation
  • System Validation (Pre-check): Before opening the chemical container, verify the fume hood's magnehelic gauge reads a face velocity between 80-100 fpm (0.4-0.5 m/s). Validation: A tissue paper held at the sash opening should pull inward steadily.

  • Static Mitigation: Place an anti-static bar or use a zero-stat gun on the analytical balance.

    • Causality: Fine organic powders hold static charges, causing them to repel from metal spatulas and aerosolize into the user's breathing zone.

  • Material Transfer: Tare a conductive, anti-static weigh boat. Using a micro-spatula, carefully transfer the Cyclohexanecarboxamide, 3,4-dimethyl- solid. Keep the source container and the weigh boat as close together as possible to minimize the transfer path.

  • In-Situ Dissolution: If formulating a stock solution, do not transport the dry powder across the lab. Add the primary solvent (e.g., Ethanol) directly to the weigh boat or transfer the solid to a sealed volumetric flask inside the hood before adding solvent.

    • Causality: Wetting the powder immediately binds the particulates, instantly neutralizing the inhalation hazard associated with airborne dust.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 70% ethanol solution, followed by distilled water. Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

Spill Response & Disposal Plan

Spills involving organic amides require immediate containment to prevent environmental release and cross-contamination [3].

SpillResponse A Spill Detected: Cyclohexanecarboxamide, 3,4-dimethyl- B Assess Volume & State (Powder/Liquid) A->B C Minor Powder Spill: Use HEPA Vacuum or Wet Wiping B->C < 50g (Solid) D Major/Solution Spill: Evacuate & Use Absorbent Pads B->D > 50g or Solvent E Containment: Seal in Hazardous Waste Container C->E D->E F Validation: Verify Area Decontamination E->F

Decision matrix and procedural logic for chemical spill containment and decontamination.

Protocol 2: Step-by-Step Spill Clean-up
  • Isolation & Assessment: Immediately restrict access to the spill zone. Determine if the spill is dry powder or a solvent-based formulation.

  • Containment (Dry Powder): Do NOT dry sweep.

    • Causality: Dry sweeping with a brush mechanically forces the particles into the air, creating a massive inhalation hazard and spreading contamination.

    • Action: Lightly mist the powder with water to bind it, or gently cover it with damp absorbent towels.

  • Collection: Use non-sparking, disposable plastic scoops to collect the dampened material. Place the waste into a compatible, sealable polyethylene hazardous waste container [3].

  • Secondary Cleaning: Wash the spill area with a surfactant-based laboratory cleaner. Follow up with an isopropanol or ethanol wipe.

    • Causality: The surfactant removes bulk material, while the organic solvent ensures complete dissolution and removal of any microscopic lipophilic residue.

  • Disposal: Label the container explicitly as "Hazardous Waste: Cyclohexanecarboxamide, 3,4-dimethyl- (Solid/Aqueous/Solvent)". Do not flush down drains, as organic amides can exhibit long-lasting aquatic toxicity. Transfer to your facility's Environmental Health and Safety (EHS) department for incineration.

References

  • NextSDS. "Cyclohexanecarboxamide, 3,4-dimethyl- (9CI) — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Cyclohexane Carboxamide, 97%." Cole-Parmer Safety Documentation. Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.